6-broMo-5-Methoxyindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPKYMNANRNKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to 6-bromo-5-methoxyindoline-2,3-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Chemical Space
The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure that serves as a template for a multitude of biologically active compounds.[1][2][3] Its versatile chemical nature allows for extensive functionalization, leading to a vast chemical space with diverse therapeutic applications. This guide focuses on a specific, potentially novel derivative: 6-bromo-5-methoxyindoline-2,3-dione . An extensive search of chemical databases reveals a notable absence of a registered CAS number for this precise substitution pattern, suggesting that it represents a largely unexplored area of isatin chemistry. This document, therefore, serves as both a theoretical guide and a practical roadmap for the synthesis, characterization, and potential application of this promising compound. We will proceed by leveraging established synthetic methodologies and structure-activity relationship principles derived from closely related, well-documented analogs.
Proposed Synthesis: A Strategic Approach via Sandmeyer Cyclization
The synthesis of substituted isatins is well-established, with several named reactions providing reliable routes, including the Sandmeyer, Stolle, and Gassman methods.[1][2][4] For the targeted 6-bromo-5-methoxy substitution pattern, the Sandmeyer isatin synthesis offers the most direct and logical approach. This classical method involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization.[4][5]
The cornerstone of this strategy is the selection of the correct starting material. To achieve the desired 6-bromo-5-methoxy substitution on the final isatin ring, the synthesis must begin with 3-bromo-4-methoxyaniline . The positions of the substituents on the aniline ring directly dictate their final placement on the isatin core.
Synthetic Workflow Diagram
The proposed two-step synthesis is outlined below. The first step forms the isonitrosoacetanilide intermediate, which is then cyclized in the second step using a strong acid.
Caption: Proposed Sandmeyer synthesis of 6-bromo-5-methoxyindoline-2,3-dione.
Detailed Experimental Protocol
This protocol is a predictive methodology based on the standard Sandmeyer isatin synthesis, adapted for the specific starting material.[6]
Step 1: Synthesis of N-(3-bromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 50 g of sodium sulfate in 400 mL of water.
-
Addition of Aniline: Add 0.1 mol of 3-bromo-4-methoxyaniline to the solution.
-
Chloral Hydrate Addition: In a separate beaker, prepare a solution of 0.12 mol of chloral hydrate in 100 mL of water. Add this solution to the reaction flask.
-
Hydroxylamine Addition: Prepare a solution of 0.33 mol of hydroxylamine hydrochloride in 150 mL of water. Heat the reaction mixture to 45°C and add the hydroxylamine solution dropwise over 30 minutes, maintaining the temperature between 45-50°C.
-
Reaction: After the addition is complete, heat the mixture to 70-80°C and stir vigorously for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate as a yellowish solid.
-
Isolation: Cool the mixture in an ice bath. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclization to 6-bromo-5-methoxyindoline-2,3-dione
-
Acid Preparation: In a 500 mL beaker, carefully pre-heat 150 g of concentrated sulfuric acid to 60°C in a fume hood.
-
Addition of Intermediate: Slowly add the dried N-(3-bromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide from Step 1 to the sulfuric acid in small portions, ensuring the temperature does not exceed 80°C.
-
Cyclization Reaction: Once the addition is complete, heat the mixture to 80-90°C and maintain this temperature for 10-15 minutes. The solution should darken.
-
Work-up: Carefully pour the hot reaction mixture onto 1 L of crushed ice with stirring. A precipitate of the crude isatin will form.
-
Purification: Allow the mixture to stand for 30 minutes. Filter the crude product, wash with cold water until the washings are neutral to litmus paper. Recrystallize the solid from glacial acetic acid or ethanol to obtain the purified 6-bromo-5-methoxyindoline-2,3-dione as a crystalline solid.
Predicted Physicochemical and Spectroscopic Properties
The properties of the target compound can be predicted based on its chemical structure and data from analogous compounds.[7]
| Property | Predicted Value | Rationale / Reference |
| CAS Number | Not Assigned | Not found in major chemical databases as of January 2026. |
| Molecular Formula | C₉H₆BrNO₃ | Based on the chemical structure. |
| Molecular Weight | 256.05 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Orange to red crystalline solid | Typical for isatin derivatives.[1] |
| Predicted ¹H NMR | δ (ppm): 11.0-11.5 (s, 1H, NH), 7.2-7.5 (d, 2H, Ar-H), 3.9 (s, 3H, OCH₃) | Chemical shifts are estimated based on known spectra of substituted isatins. The two aromatic protons would appear as singlets or narrow doublets.[8] |
| Predicted ¹³C NMR | δ (ppm): 184 (C=O), 159 (C=O), 150-155 (Ar-C-O), 110-145 (Ar-C), 56 (OCH₃) | Estimated chemical shifts based on known isatin spectra and substituent effects.[9] |
Potential Applications in Drug Discovery and Research
The isatin core is a well-established pharmacophore, and its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, antibacterial, and neuroprotective properties.[2][3][10] The specific substituents at the 5 and 6 positions of the aromatic ring are critical for modulating this activity.
Rationale for Therapeutic Potential
-
Anticancer Activity: Many substituted isatins exhibit potent anticancer activity by inhibiting various protein kinases. The lipophilicity and electronic properties conferred by the bromo and methoxy groups can enhance binding to the active sites of enzymes like tyrosine kinases or histone deacetylases.[2][3]
-
Neuroprotective Effects: Isatin derivatives have been investigated for their role in neurodegenerative disorders, partly through the inhibition of monoamine oxidase B (MAO-B). The presence of a bromine atom at the para position relative to the ring fusion has been shown to improve MAO-B selectivity and neuroprotective efficacy.[11]
-
Antimicrobial Properties: Halogenation at the C5 position of the isatin ring is a common strategy to increase antimicrobial activity.[12] The combination of a bromo group at position 6 and a methoxy group at position 5 could lead to compounds with significant antibacterial or antifungal properties by enhancing membrane permeability and interaction with microbial targets.
Logical Framework for Application
The structural features of 6-bromo-5-methoxyindoline-2,3-dione suggest several avenues for investigation in drug discovery programs.
Caption: Relationship between structural features and potential therapeutic applications.
Safety and Handling
While specific toxicity data for 6-bromo-5-methoxyindoline-2,3-dione is unavailable, general precautions for handling substituted isatins and aromatic bromo-compounds should be followed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-bromo-5-methoxyindoline-2,3-dione stands as a promising yet unexplored molecule within the rich chemical landscape of isatin derivatives. This guide provides a robust theoretical framework for its synthesis via the Sandmeyer reaction, predicts its key physicochemical properties, and outlines its significant potential in medicinal chemistry, particularly in the fields of oncology, neuropharmacology, and infectious diseases. The lack of existing data presents a clear opportunity for novel research and discovery. It is our hope that this guide will serve as a catalyst for the scientific community to synthesize, characterize, and ultimately unlock the therapeutic potential of this intriguing compound.
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Al-Ostath, A., et al. (2014). The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. ResearchGate. [Link]
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The Methoxy-Activated Indole Nucleus: A Technical Guide to its Biological Activity and Therapeutic Potential
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, but the strategic placement of a methoxy substituent fundamentally alters its electronic properties, reactivity, and biological interactions. This guide provides an in-depth technical exploration of methoxy-activated indoles, moving beyond a simple catalog of compounds to an analysis of the core principles governing their activity. We will dissect the nuanced electronic effects of the methoxy group, detail synthetic strategies for accessing key isomers, and provide field-proven protocols for evaluating their biological effects. Key areas of focus include their roles as modulators of serotonin receptors, inhibitors of tubulin polymerization and protein kinases, and as antimicrobial and antioxidant agents. This document is designed to serve as a practical resource for researchers aiming to harness the therapeutic potential of this privileged chemical class.
The Strategic Advantage of Methoxy Activation
The indole ring is inherently electron-rich, making it a promiscuous binder to numerous biological targets. The addition of a methoxy (-OCH₃) group, however, introduces a powerful modulating influence that chemists can exploit. This influence is a duality of competing electronic effects:
-
Mesomeric (Resonance) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system, increasing the electron density of the indole ring.[1] This donation of electron density is most pronounced at the ortho and para positions relative to the methoxy group, significantly enhancing the nucleophilicity of the ring and its ability to form key hydrogen bonds or engage in π-stacking interactions with protein residues.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework.[1]
The interplay between these two effects is position-dependent and dictates the indole's reactivity and, consequently, its biological activity. For instance, a methoxy group at the 5- or 6-position strongly enhances the electron-donating resonance effect throughout the bicyclic system, while a 4- or 7-methoxy group can exert more complex steric and inductive influences on the pyrrole nitrogen and C3 position, the primary sites of electrophilic attack.[2] Understanding this electronic tug-of-war is paramount for rational drug design.
Synthetic Access to Key Methoxyindole Scaffolds
The biological activity of a methoxyindole is critically dependent on the position of the methoxy group. Therefore, regioselective synthetic strategies are essential. Below are representative, high-level protocols for accessing various methoxy-substituted indoles.
Synthesis of 5-Methoxyindole
5-Methoxyindole is a crucial intermediate for many biologically active compounds, including the neurohormone melatonin.[3] A common modern approach involves a copper-catalyzed nucleophilic substitution.
Experimental Protocol: Copper-Catalyzed Synthesis of 5-Methoxyindole [3]
-
Reaction Setup: To a 200 mL reaction vessel, add 30% sodium methoxide in methanol (36 g, 0.2 mol), 5-bromoindole (19.6 g, 0.1 mol), phenanthroline (1.5 g), and cuprous bromide (0.4 g).
-
Reaction Conditions: Initiate magnetic stirring and raise the temperature to 120 °C. Maintain the reaction for 10 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove solids.
-
Distill the filtrate under reduced pressure to recover methanol.
-
The residue is then subjected to extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization from petroleum ether to yield 5-methoxyindole.
-
Synthesis of 4-, 6-, and 7-Methoxyindoles
Accessing other isomers often requires different strategic approaches, such as building the indole ring from a pre-functionalized benzene derivative or functionalizing the indoline core followed by dehydrogenation.
Workflow for 4-, 6-, and 7-Methoxyindole Synthesis
Caption: Biased agonism of methoxy-indoles at the 5-HT2A receptor.
Experimental Protocol: 5-HT₂A Receptor Radioligand Binding Assay [4][5]
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.
-
Materials:
-
Membrane preparation from cells expressing human 5-HT₂A receptors.
-
Radioligand (e.g., [³H]ketanserin).
-
Non-specific binding control (e.g., unlabeled spiperone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MAFB plates, presoaked in 0.5% polyethyleneimine).
-
Microplate scintillation counter.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and a fixed concentration of radioligand.
-
Initiate Binding: Add the receptor membrane preparation (e.g., 70 µg protein/well) to each well to a final volume of 250 µL.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.
-
Termination: Stop the reaction by rapid vacuum filtration onto the filter plates.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail, and count the radioactivity in a microplate counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: cAMP Accumulation Assay [6][7][8]
-
Objective: To measure the functional effect of receptor binding (agonism or antagonism) by quantifying the downstream second messenger, cAMP.
-
Materials:
-
Cells expressing the target receptor (e.g., CHO cells with 5-HT₁A receptors).
-
cAMP detection kit (e.g., PerkinElmer AlphaScreen or Promega cAMP-Glo™).
-
Test compounds and known agonists/antagonists.
-
384-well OptiPlate.
-
-
Methodology:
-
Cell Plating: Seed cells into a 384-well plate and grow to desired confluency.
-
Compound Addition: Treat cells with various concentrations of the test compound (and/or a known agonist like forskolin for inhibition studies).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP modulation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents from the kit as per the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Signal Reading: Read the plate on a suitable plate reader (e.g., luminometer or Alpha-enabled reader).
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
-
Anticancer Activity: Tubulin Polymerization Inhibition
Certain methoxy-substituted indoles have demonstrated potent anticancer activity by interfering with microtubule dynamics, a critical process for cell division. [9] Mechanism: Methoxy-activated 2-phenylindoles can bind to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). The methoxy groups are crucial for this activity, often forming key hydrogen bonds within the binding pocket. For example, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole is a highly potent derivative. [9] Data Presentation: Antiproliferative Activity of Methoxyindoles
| Compound ID | Methoxy Position(s) | Other Key Substituents | Cell Line | IC₅₀ (nM) [9] |
| 3e | 6-MeO, 4'-MeO | 2-Phenyl, 3-Formyl | MDA-MB 231 | 35 |
| Analog A | 5-MeO, 3'-MeO, 4'-MeO | 2-Phenyl, 3-Formyl | MCF-7 | 120 |
| Analog B | 7-MeO | 2-Phenyl, 3-Formyl | MDA-MB 231 | >1000 |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of a test compound on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified bovine brain tubulin (>99% pure).
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP (1 mM).
-
Test compound and controls (Paclitaxel as promoter, Colchicine as inhibitor).
-
Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.
-
-
Methodology:
-
Reaction Preparation: In a 96-well plate on ice, add polymerization buffer, test compound at various concentrations, and purified tubulin.
-
Initiation: Add GTP to each well to initiate the polymerization reaction.
-
Measurement: Immediately transfer the plate to the spectrophotometer pre-heated to 37°C.
-
Data Collection: Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes). The increase in absorbance is proportional to the extent of microtubule formation.
-
Data Analysis: Compare the polymerization curves of compound-treated samples to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Anticancer Activity: Protein Kinase Inhibition
The indole nucleus is a "privileged scaffold" for designing protein kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonds in the kinase hinge region. Methoxy substitution can enhance binding affinity and selectivity.
Mechanism: Methoxyindoles, particularly oxindole derivatives, can act as ATP-competitive inhibitors. [10]They occupy the ATP-binding pocket of kinases that are often overexpressed in cancer cells, such as Aurora kinases, CDKs, and GSK-3β. [10][11][12]This blocks the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that drive cell proliferation, survival, and angiogenesis.
Caption: Workflow for developing methoxyindole-based kinase inhibitors.
Antimicrobial and Antioxidant Activities
Naturally occurring and synthetic methoxyindoles exhibit a range of other important biological activities.
-
Antimicrobial Activity: Indole alkaloids can exert antimicrobial effects through multiple mechanisms, including the disruption of bacterial cell membranes, induction of oxidative stress, and inhibition of DNA and protein synthesis. [13][14]The lipophilicity conferred by the methoxy group can enhance membrane permeability, contributing to this effect.
-
Antioxidant Activity: Pineal methoxyindoles like melatonin, 5-methoxytryptophol (5-MTOH), and their metabolites are potent antioxidants. [15]They act as direct free radical scavengers, protecting against lipid peroxidation and damage to cellular membranes. [15]For example, 5-MTOH has been shown to significantly attenuate oxidative damage in hepatic cell membranes. [15]
Conclusion and Future Directions
The methoxy group is not merely a passive substituent on the indole ring; it is an active modulator of electronic structure and biological function. From the biased agonism of zalsupindole at serotonin receptors to the potent tubulin polymerization inhibition of phenylindoles, methoxy activation provides a versatile strategy for fine-tuning therapeutic agents. The synthetic accessibility of various isomers allows for comprehensive structure-activity relationship studies, guiding the development of next-generation therapeutics. Future research will likely focus on exploiting positional isomerism to achieve greater target selectivity, particularly in the realm of kinase inhibitors, and on leveraging the neuroplastic properties of 5-HT₂A-biased agonists for treating a wider range of neuropsychiatric disorders. The continued exploration of this "activated" indole scaffold promises to yield novel candidates for addressing critical unmet needs in oncology, neuroscience, and infectious disease.
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Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. MDPI. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. PMC - NIH. [Link]
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Electrophilicity: the “dark-side” of indole chemistry. RSC Publishing. [Link]
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Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to 6-bromo-5-methoxyindoline-2,3-dione Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromo-5-methoxyindoline-2,3-dione, a substituted isatin derivative of significant interest in medicinal chemistry. Isatin and its analogues represent a versatile scaffold known to exhibit a wide array of biological activities, including anticancer, antiviral, and neuroprotective effects. The specific incorporation of a bromine atom at the 6-position and a methoxy group at the 5-position of the indoline-2,3-dione core modulates the molecule's physicochemical properties and biological activity, making it a compelling subject for drug discovery and development. This document delves into the synthesis, characterization, and known biological activities of this compound class, providing detailed experimental protocols and exploring the structure-activity relationships that govern their therapeutic potential.
Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has garnered substantial attention in the field of medicinal chemistry. Its unique structural features, including a fused aromatic ring and a reactive dicarbonyl system, provide a template for the design and synthesis of a diverse range of bioactive molecules. The isatin core is a key pharmacophore in numerous compounds with demonstrated therapeutic potential, acting on a variety of biological targets.
Derivatives of isatin have been reported to possess a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Isatin-based compounds have shown promise as inhibitors of various protein kinases, caspases, and other enzymes implicated in cancer progression.
-
Antiviral: Certain isatin derivatives have demonstrated efficacy against a range of viruses.
-
Neuroprotective: The isatin scaffold has been explored for its potential in treating neurodegenerative diseases, often through the inhibition of enzymes like monoamine oxidase (MAO).
-
Anti-inflammatory and Antimicrobial: Isatin analogues have also been investigated for their ability to modulate inflammatory pathways and inhibit the growth of various pathogens.
The strategic placement of substituents on the isatin ring system is a key approach to fine-tuning the pharmacological profile of these molecules. The introduction of a bromine atom at the 6-position and a methoxy group at the 5-position, the focus of this guide, is a prime example of such molecular modification aimed at enhancing potency and selectivity.
Synthesis of 6-bromo-5-methoxyindoline-2,3-dione
The synthesis of substituted isatins can be achieved through several established methods, with the Sandmeyer and Stolle syntheses being the most prominent. For the specific synthesis of 6-bromo-5-methoxyindoline-2,3-dione, the Sandmeyer isatin synthesis starting from the appropriately substituted aniline, 4-bromo-3-methoxyaniline, is a logical and effective approach.
Retrosynthetic Analysis
A retrosynthetic analysis of 6-bromo-5-methoxyindoline-2,3-dione points towards 4-bromo-3-methoxyaniline as a suitable starting material for a Sandmeyer-type synthesis.
Caption: Retrosynthetic approach for 6-bromo-5-methoxyindoline-2,3-dione.
Experimental Protocol: Sandmeyer Synthesis
This protocol is adapted from established Sandmeyer isatin synthesis procedures and tailored for the synthesis of 6-bromo-5-methoxyindoline-2,3-dione from 4-bromo-3-methoxyaniline.
Step 1: Synthesis of 4-bromo-3-methoxy-isonitrosoacetanilide
-
In a suitably sized reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate (Na₂SO₄) in water.
-
Add a solution of 4-bromo-3-methoxyaniline (1.0 eq) in water and concentrated hydrochloric acid.
-
To this mixture, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the reaction mixture to 80-100 °C for 1-2 hours. A precipitate should form.
-
Cool the mixture and filter the solid product.
-
Wash the crude product with water and dry to yield 4-bromo-3-methoxy-isonitrosoacetanilide.
Step 2: Cyclization to 6-bromo-5-methoxyindoline-2,3-dione
-
Carefully add concentrated sulfuric acid to a reaction flask and heat to 60-65 °C.
-
Slowly add the 4-bromo-3-methoxy-isonitrosoacetanilide (1.0 eq) from Step 1 in portions, maintaining the temperature between 60-70 °C.
-
After the addition is complete, heat the mixture to 80 °C for 30-60 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product, 6-bromo-5-methoxyindoline-2,3-dione, will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Physicochemical Characterization
Thorough characterization of the synthesized 6-bromo-5-methoxyindoline-2,3-dione is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isatin ring, the methoxy group protons, and the N-H proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the two carbonyl carbons, the aromatic carbons, and the methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
X-ray Crystallography
Biological Activity and Therapeutic Potential
The introduction of bromo and methoxy substituents onto the isatin scaffold is known to modulate its biological activity. While extensive data specifically for 6-bromo-5-methoxyindoline-2,3-dione is limited, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Activity
Isatin derivatives are well-documented for their anticancer properties, often acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
4.1.1. Kinase Inhibition
Many isatin-based compounds have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and others. The 6-bromo-5-methoxy substitution pattern may confer selectivity and enhanced potency towards specific kinases.
4.1.2. Cytotoxicity Data
The cytotoxic effects of isatin derivatives are typically evaluated against a panel of cancer cell lines. While specific IC₅₀ values for 6-bromo-5-methoxyindoline-2,3-dione are not widely reported, related compounds have shown significant activity. For example, various substituted isatins have demonstrated IC₅₀ values in the micromolar to sub-micromolar range against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[2][3]
Table 1: Representative Anticancer Activity of Substituted Isatin Derivatives
| Compound | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| Isatin Derivative A | 5-bromo | K562 (Leukemia) | 2.32 | [4] |
| Isatin Derivative B | 5,7-dibromo | U937 (Lymphoma) | 0.49 | [5] |
| Isatin-benzofuran conjugate | 5-bromo | MCF-7 (Breast) | 47.6-96.7 | [6] |
Neuroprotective Activity
Isatin itself is an endogenous monoamine oxidase (MAO) inhibitor, and its derivatives have been extensively studied for their neuroprotective potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The 6-bromo-5-methoxy substitution may influence the compound's ability to cross the blood-brain barrier and its affinity for neurological targets. Studies on related tryptanthrin-6-oxime have shown neuroprotective effects in models of cerebral ischemia.[7]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 6-bromo-5-methoxyindoline-2,3-dione and its analogues, a series of in vitro assays are essential. The following are detailed, field-proven protocols for key biological evaluations.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (6-bromo-5-methoxyindoline-2,3-dione) in cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound (6-bromo-5-methoxyindoline-2,3-dione) at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at a specific temperature for a defined period.
-
Stop Reaction: Terminate the reaction using a suitable stop solution.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or by measuring the amount of ADP produced using a commercially available kit.[9]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ or Kᵢ value.
Caption: General workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for 6-bromo-5-methoxyindoline-2,3-dione derivatives is not yet available, some general trends can be inferred from the broader isatin literature:
-
Substitution at the 5- and 6-positions: These positions are critical for modulating the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity to various biological targets. Halogen substitution, particularly with bromine, often enhances cytotoxic activity.
-
The N1-position: The nitrogen atom of the isatin core can be substituted to improve properties such as solubility and cell permeability. N-alkylation or N-arylation can significantly impact the biological activity profile.
-
The C3-position: The carbonyl group at the C3 position is a key site for derivatization, often to form Schiff bases or hydrazones, leading to compounds with diverse pharmacological activities.
Conclusion and Future Directions
6-bromo-5-methoxyindoline-2,3-dione represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and the existing body of knowledge on substituted isatins strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and neuropharmacology.
Future research should focus on:
-
The development and optimization of a scalable synthesis for 6-bromo-5-methoxyindoline-2,3-dione.
-
A comprehensive evaluation of its biological activity against a wide range of cancer cell lines and a panel of protein kinases.
-
In-depth investigation of its neuroprotective effects and its potential as a modulator of neurological targets.
-
Elucidation of the detailed structure-activity relationships through the synthesis and biological testing of a library of analogues with systematic variations at the N1 and C3 positions.
This in-depth technical guide serves as a foundational resource to stimulate and guide further research into this intriguing and potentially valuable class of compounds.
References
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- Kharbach, Y., et al. (2017). Synthesis of new 5-bromo-1H-indole-2,3-dione derivatives by 1,3-dipolar cycloaddition. Moroccan Journal of Chemistry, 5(1), 196-201.
- Alkahtani, H. M., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(2), 272.
- Matesic, L., et al. (2008). N-phenethyl and N-naphthylmethyl substituted 5,7-dibromoisatin analogues: synthesis and cytotoxic activity. Bioorganic & medicinal chemistry, 16(17), 8048–8053.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Bain, J., et al. (2003). The selectivity of protein kinase inhibitors. Biochemical Journal, 371(Pt 1), 199–204.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025, December 24).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Cooksey, C. (2010). Sandmeyer isonitrosoacetanilide isatin synthesis. ChemSpider SyntheticPages, SP464.
- Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. Journal of Molecular Structure, 1239, 130514.
- Plotnikov, E., et al. (2023). Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia. International Journal of Molecular Sciences, 24(15), 12093.
- Li, Y., et al. (2018).
- Priyanka, K. B., Manasa, C., & Sammaiah, G. (2014). Synthesis and evaluation of new isatin derivatives for cytotoxic activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 2392-2403.
- Vine, K. L., et al. (2007). In vitro cytotoxicity of some substituted isatins. Bioorganic & medicinal chemistry, 15(2), 931–938.
- Zou, Y., et al. (2019). Design, synthesis and biological evaluation of novel benzofuran-isatin conjugates as potential VEGFR-2 inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 167, 344-356.
- Kaur, M., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
- G.S.R.S. (n.d.). 6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE. G.S.R.S.
- Kharbach, Y., et al. (2017). Synthesis of new 5-bromo-1H-indole-2,3-dione derivatives by 1,3-dipolar cycloaddition. Moroccan Journal of Chemistry, 5(1), 196-201.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Bain, J., et al. (2003). The selectivity of protein kinase inhibitors. Biochemical Journal, 371(Pt 1), 199–204.
- Matesic, L., et al. (2008). N-phenethyl and N-naphthylmethyl substituted 5,7-dibromoisatin analogues: synthesis and cytotoxic activity. Bioorganic & medicinal chemistry, 16(17), 8048–8053.
- Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., Currens, M. J., Seniff, D., & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827–4833.
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Spectroscopic Analysis of 6-bromo-5-methoxyindoline-2,3-dione: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-bromo-5-methoxyindoline-2,3-dione, a substituted isatin derivative of interest to researchers in medicinal chemistry and drug development. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to unequivocally identify and characterize this molecule. The guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, offering predicted data based on established principles and analysis of structurally related compounds.
Introduction: The Significance of 6-bromo-5-methoxyindoline-2,3-dione
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds renowned for their diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties. The specific substitution pattern of a bromine atom at the 6-position and a methoxy group at the 5-position of the indoline core in 6-bromo-5-methoxyindoline-2,3-dione creates a unique electronic and steric environment. This substitution is anticipated to modulate its physicochemical properties and biological activity, making it a valuable scaffold for further chemical exploration.
Accurate structural elucidation and purity assessment are paramount in the advancement of any potential therapeutic agent. Spectroscopic analysis provides the necessary tools for this characterization, offering a detailed fingerprint of the molecule's constitution. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of 6-bromo-5-methoxyindoline-2,3-dione.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
The ¹H NMR spectrum of 6-bromo-5-methoxyindoline-2,3-dione is expected to exhibit signals corresponding to the aromatic protons, the N-H proton of the lactam, and the methoxy group protons. The electron-donating effect of the methoxy group and the electron-withdrawing and anisotropic effects of the bromine and carbonyl groups will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-bromo-5-methoxyindoline-2,3-dione (in DMSO-d₆, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~ 7.2 - 7.4 | s | - | Singlet due to lack of adjacent protons. Expected to be downfield due to the deshielding effect of the C-3 carbonyl. |
| H-7 | ~ 7.0 - 7.2 | s | - | Singlet due to lack of adjacent protons. Expected to be upfield relative to H-4 due to the influence of the adjacent methoxy group. |
| OCH₃ | ~ 3.8 - 4.0 | s | - | Characteristic singlet for a methoxy group. |
| N-H | ~ 11.0 - 11.5 | s (broad) | - | The acidic proton of the lactam, typically a broad singlet, deshielded by the adjacent carbonyl groups. |
Rationale is based on analysis of similar structures found in the literature. For instance, studies on 6-bromoindol-3-yl moieties have shown characteristic chemical shifts for the aromatic protons.[6]
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the two distinct carbonyl carbons of the dione functionality.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-bromo-5-methoxyindoline-2,3-dione (in DMSO-d₆, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 182 - 185 | Carbonyl carbon, typically downfield. |
| C-3 | ~ 158 - 162 | Carbonyl carbon, slightly upfield compared to C-2. |
| C-3a | ~ 118 - 122 | Quaternary aromatic carbon. |
| C-4 | ~ 110 - 115 | Aromatic CH. |
| C-5 | ~ 150 - 155 | Aromatic carbon attached to the methoxy group, significantly downfield. |
| C-6 | ~ 115 - 120 | Aromatic carbon attached to the bromine atom. |
| C-7 | ~ 112 - 117 | Aromatic CH. |
| C-7a | ~ 140 - 145 | Quaternary aromatic carbon fused to the pyrrole ring. |
| OCH₃ | ~ 55 - 60 | Methoxy carbon. |
The predicted chemical shifts are extrapolated from data on related bromo- and methoxy-substituted indole derivatives.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
For 6-bromo-5-methoxyindoline-2,3-dione (C₉H₆BrNO₃), the key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.
-
Expected Molecular Ion (M⁺): A pair of peaks of approximately equal intensity at m/z values corresponding to [C₉H₆⁷⁹BrNO₃]⁺ and [C₉H₆⁸¹BrNO₃]⁺. The calculated monoisotopic mass is approximately 254.95 g/mol .[8]
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.
-
Fragmentation Pattern: Common fragmentation pathways for isatins involve the loss of CO, followed by further fragmentation of the indole ring. The initial loss of a carbonyl group (CO) would lead to a significant fragment ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for 6-bromo-5-methoxyindoline-2,3-dione (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3200 - 3400 (broad) | Stretching |
| C=O (Amide) | 1730 - 1750 | Stretching |
| C=O (Ketone) | 1710 - 1730 | Stretching |
| C=C (Aromatic) | 1600 - 1620 | Stretching |
| C-O (Methoxy) | 1250 - 1280 (asymmetric) & 1020 - 1050 (symmetric) | Stretching |
| C-Br | 550 - 650 | Stretching |
The presence of two distinct carbonyl stretching frequencies is a hallmark of the isatin core. The analysis of IR spectra of similar compounds supports these predictions.[9][10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the indoline-2,3-dione core is a strong chromophore.
The UV-Vis spectrum of 6-bromo-5-methoxyindoline-2,3-dione, typically recorded in a solvent like ethanol or methanol, is expected to show multiple absorption bands. The exact position and intensity of these bands are influenced by the substituents on the aromatic ring.
-
Expected λmax:
-
One or more bands in the 250-300 nm region corresponding to π → π* transitions within the aromatic system.
-
A lower energy, less intense band in the 350-450 nm region corresponding to an n → π* transition of the carbonyl groups, which is responsible for the characteristic color of isatins.
-
The analysis of UV-Vis spectra is a valuable tool for obtaining information about a molecule's electronic states.[11] Studies on related phthalimide derivatives also show characteristic UV-Vis absorption spectra.[12]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
General Sample Preparation
A high-purity, solid sample of 6-bromo-5-methoxyindoline-2,3-dione should be used. Prior to analysis, the sample should be dried under vacuum to remove any residual solvents.
NMR Spectroscopy Protocol
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent solubilizing power for polar compounds and its high boiling point.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 500 MHz or higher for better resolution.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 125 MHz or higher.
-
Acquisition Mode: Proton-decoupled.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Mass Spectrometry Protocol
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is recommended for obtaining the molecular ion peak with minimal fragmentation.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters (for High-Resolution Mass Spectrometry):
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Mode: Positive ion mode is likely to be effective.
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 100-500.
-
Infrared Spectroscopy Protocol
-
Technique: The KBr pellet technique is suitable for solid samples.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Use a UV-grade solvent such as ethanol or methanol.
-
Sample Preparation: Prepare a stock solution of the compound and then dilute it to an appropriate concentration (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
Instrument Parameters:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-800 nm.
-
Blank: Use the pure solvent as a blank.
-
Data Validation and Structural Confirmation
A self-validating system of analysis is achieved by cross-correlating the data from each spectroscopic technique.
Caption: Workflow for the spectroscopic analysis of 6-bromo-5-methoxyindoline-2,3-dione.
The definitive structural confirmation of 6-bromo-5-methoxyindoline-2,3-dione is achieved when the following criteria are met:
-
The ¹H and ¹³C NMR spectra are consistent with the proposed structure, with all signals assigned.
-
The high-resolution mass spectrum confirms the elemental composition.
-
The IR spectrum shows the characteristic absorption bands for all the expected functional groups.
-
The UV-Vis spectrum is consistent with the expected electronic transitions for the isatin chromophore.
By following the methodologies and interpretative guidance provided in this document, researchers can confidently characterize 6-bromo-5-methoxyindoline-2,3-dione, ensuring the integrity of their subsequent studies in the field of drug discovery and development.
References
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Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde - viXra.org. Available from: [Link]
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(PDF) 5,6-Dibromo-1H-indole-2,3-dione - ResearchGate. Available from: [Link]
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(PDF) 6-Bromo-1H-indole-2,3-dione hemihydrate - ResearchGate. Available from: [Link]
-
Position matters: high resolution spectroscopy of 6-methoxyindole - PubMed. Available from: [Link]
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13 C and 1 H NMR assignments for compounds 5 and 6 a - ResearchGate. Available from: [Link]
-
Position matters: High resolution spectroscopy of 6-methoxyindole - ResearchGate. Available from: [Link]
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(PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. Available from: [Link]
-
INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. Available from: [Link]
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2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione - MDPI. Available from: [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available from: [Link]
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Comprehensive Mass Spectrometric Metabolomic Profiling of a Chemically Diverse Collection of Plants of the Celastraceae Family - ChemRxiv. Available from: [Link]
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UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-... - ResearchGate. Available from: [Link]
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Supporting information - The Royal Society of Chemistry. Available from: [Link]
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1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). - ResearchGate. Available from: [Link]
-
Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde | Request PDF - ResearchGate. Available from: [Link]
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5-Methoxyindole | C9H9NO | CID 13872 - PubChem. Available from: [Link]
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CID 14595060 | C9H6BrNO3 - PubChem - NIH. Available from: [Link]
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Technical note: Extraction of chemically resolved mass spectra from Aerodyne aerosol mass spectrometer data. Available from: [Link]
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A Technical Guide to Unveiling the Therapeutic Targets of 6-bromo-5-methoxyindoline-2,3-dione
Abstract
The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, serving as a cornerstone in the development of numerous therapeutic agents.[1][2][3] This guide focuses on a specific derivative, 6-bromo-5-methoxyindoline-2,3-dione, a compound poised for investigation due to the established bioactivity of halogenated and methoxy-substituted indoles. While direct studies on this exact molecule are nascent, a wealth of data from structurally related isatins allows for the formulation of robust hypotheses regarding its potential therapeutic applications and molecular targets. This document provides a comprehensive exploration of these potential targets, grounded in the established pharmacology of the isatin class, and furnishes detailed, field-proven experimental workflows for the conclusive identification and validation of its mechanism of action.
The Isatin Scaffold: A Foundation for Multi-Targeted Therapy
The isatin core is a versatile pharmacophore whose derivatives have been shown to exhibit anticancer, neuroprotective, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The reactivity of the C3-carbonyl group and the ability to modify the N1, C5, and C6 positions allow for extensive chemical diversification, leading to compounds that can interact with a wide array of biological targets.[5][6] The presence of a bromine atom at the C6 position and a methoxy group at C5 on the indole ring of our subject molecule, 6-bromo-5-methoxyindoline-2,3-dione, is significant. Halogenation can enhance binding affinity and modulate pharmacokinetic properties, while methoxy groups are known to influence electronic properties and metabolic stability. Based on this structural framework, we can logically infer its potential utility in oncology and neurodegenerative disorders.
Primary Hypothesized Target Classes
Analysis of the isatin literature points toward several key protein families as high-probability targets for 6-bromo-5-methoxyindoline-2,3-dione.
Protein Kinases: The Master Regulators
Protein kinases are paramount targets in oncology, and the isatin scaffold is the foundation of several approved kinase inhibitors, including Sunitinib and Toceranib.[2][7] Isatin derivatives frequently act as ATP-competitive inhibitors, targeting the kinase hinge region.[2] The anticancer activity of various isatin hybrids has been directly linked to the modulation of key kinases involved in oncogenic signaling.[8][9]
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): VEGFR-2, EGFR. Inhibition of these kinases disrupts angiogenesis and tumor cell proliferation signaling.[8][9]
-
Cell Cycle Kinases: Cyclin-Dependent Kinase 2 (CDK2). Targeting CDK2 can induce cell cycle arrest, a critical mechanism for controlling cancer cell division.[8]
-
Intracellular Signaling Kinases: Akt, PIM1, DYRK1A. These kinases are central nodes in cell survival, proliferation, and inflammatory pathways.[10][11]
Table 1: Representative Isatin-Based Kinase Inhibitors and Their Targets
| Compound Class | Key Targets | Therapeutic Implication | Reference |
| Isatin-Hybrids | VEGFR-2, EGFR, CDK2, STAT-3 | Anti-proliferative, Anti-angiogenic | [8] |
| Sunitinib | Multi-RTKs (VEGFR, PDGFR) | Renal Cell Carcinoma, GIST | [2][7] |
| Tricyclic Isatin Oximes | DYRK1A, PIM1, HIPK1-3 | Anti-inflammatory, Neuroprotective | [11][12] |
| Quinazoline-Isatin Hybrids | CDK2, EGFR, VEGFR-2, HER2 | Apoptosis Induction, Cell Cycle Arrest | [9] |
The PI3K/Akt pathway, a critical cell survival pathway, is a known target for isatin derivatives.[10] Its disruption can lead to apoptosis in cancer cells.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by 6-bromo-5-methoxyindoline-2,3-dione.
Apoptosis-Regulating Proteins: The Caspase Family
Inducing apoptosis is a primary goal of cancer chemotherapy. Isatin derivatives, particularly isatin sulphonamides, are recognized as a class of non-peptide inhibitors of effector caspases, namely caspase-3 and caspase-7.[5][13] These enzymes are the executioners of apoptosis. Inhibition occurs via the interaction of the isatin carbonyl group with the cysteine thiol in the caspase active site.[5][13] Therefore, 6-bromo-5-methoxyindoline-2,3-dione could function as a direct caspase modulator.
Cytoskeletal Components: Tubulin
Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[14][15] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several isatin derivatives have been shown to inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis.[8][10][16] The indole nucleus is a key feature of many tubulin inhibitors, suggesting that 6-bromo-5-methoxyindoline-2,3-dione may share this mechanism.[16]
Neurological Targets: Monoamine Oxidase (MAO)
In the context of neurodegenerative diseases like Parkinson's, isatin derivatives have shown neuroprotective effects by inhibiting monoamine oxidase (MAO), particularly MAO-B.[4] This enzyme is responsible for breaking down neurotransmitters like dopamine, and its overactivity contributes to oxidative stress and neuronal damage.[4] The isatin scaffold is a promising lead for developing selective MAO-B inhibitors.[4]
A Practical Workflow for Target Identification and Validation
To move from hypothesis to confirmation, a systematic and multi-faceted experimental approach is required. This workflow integrates unbiased discovery with rigorous validation of direct target engagement and functional consequence.
Caption: A comprehensive workflow for identifying and validating small molecule targets.
Protocol 1: Affinity-Based Proteomics for Unbiased Target Discovery
This protocol aims to identify proteins from a complex biological lysate that directly bind to the compound of interest. It involves immobilizing the compound on a solid support to "pull down" its binding partners, which are then identified by mass spectrometry.[17]
A. Synthesis of Affinity Probe:
-
Rationale: To immobilize the compound, a linker must be attached at a position that does not interfere with its binding to target proteins. The N1 position of the isatin is a common and synthetically accessible point for modification.
-
Procedure:
-
Synthesize an N-alkylated derivative of 6-bromo-5-methoxyindoline-2,3-dione bearing a terminal functional group (e.g., a primary amine or carboxylic acid) suitable for conjugation.
-
Couple the linker-modified compound to a pre-activated solid support (e.g., NHS-activated sepharose beads).
-
Thoroughly wash the beads to remove any non-covalently bound compound. Prepare control beads using the linker alone to identify non-specific binders.
-
B. Affinity Pulldown:
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line like HCT116 or a neuronal line like SH-SY5Y) to high density.
-
Harvest cells and lyse in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
-
-
Incubation and Washing:
-
Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Competitive Elution (for higher specificity): In a parallel experiment, pre-incubate the lysate with an excess of free, unmodified 6-bromo-5-methoxyindoline-2,3-dione before adding the compound-conjugated beads. True targets will be competed off the beads.[17]
-
Wash the beads extensively with lysis buffer (at least 5 washes) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating at 95°C for 10 minutes.
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.
-
Alternatively, perform an on-bead trypsin digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
C. Data Analysis:
-
Identify proteins that are significantly enriched on the compound-conjugated beads compared to the control beads.
-
In the competition experiment, true targets should appear significantly depleted from the bead eluate.
-
Prioritize candidates based on enrichment scores, known biological relevance, and consistency across replicates.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA validates direct compound binding in an intact cell environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
-
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or 6-bromo-5-methoxyindoline-2,3-dione at various concentrations.
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the soluble fractions by Western blot using antibodies against the candidate proteins identified in Protocol 1.
-
Interpretation: A target protein will show increased abundance in the soluble fraction at higher temperatures in the presence of the compound compared to the vehicle control, indicating ligand-induced stabilization.
Protocol 3: Functional Assays for Target Validation
Once direct binding is confirmed, the functional consequence of this interaction must be measured.
A. In Vitro Kinase Inhibition Assay (Example: for a candidate kinase like CDK2):
-
Reagents: Recombinant active CDK2/Cyclin E, ATP, and a suitable substrate peptide (e.g., a histone H1-derived peptide). Use a kinase assay kit (e.g., ADP-Glo™) that measures ATP consumption.
-
Procedure:
-
In a 384-well plate, add the kinase, substrate, and varying concentrations of 6-bromo-5-methoxyindoline-2,3-dione (e.g., 10-point serial dilution).
-
Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP according to the kit manufacturer's instructions (luminescence is inversely proportional to kinase activity).
-
Calculate the IC50 value by plotting kinase inhibition versus compound concentration.
-
B. Cell-Based Tubulin Polymerization Assay:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa) and treat with vehicle, a known tubulin inhibitor (e.g., nocodazole), and varying concentrations of 6-bromo-5-methoxyindoline-2,3-dione for several hours.
-
Immunofluorescence Staining:
-
Fix the cells with ice-cold methanol.
-
Permeabilize with Triton X-100 and block with BSA.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or confocal microscope. In untreated cells, a fine filamentous microtubule network will be visible. In cells treated with an effective tubulin polymerization inhibitor, this network will be disrupted or depolymerized.
C. Caspase-3/7 Activity Assay:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a known apoptosis inducer (e.g., staurosporine) in the presence or absence of varying concentrations of 6-bromo-5-methoxyindoline-2,3-dione.
-
Assay Procedure:
-
Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence) to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a plate reader.
-
-
Interpretation: A decrease in the luminescence signal in the presence of the compound indicates inhibition of caspase-3/7 activity.
Conclusion
6-bromo-5-methoxyindoline-2,3-dione represents a promising chemical entity for drug discovery. By leveraging the extensive knowledge base of the isatin scaffold, researchers can formulate well-grounded hypotheses about its therapeutic potential, primarily in oncology and neurodegeneration. The principal candidate targets include protein kinases, caspases, and tubulin. The systematic application of the unbiased target discovery and rigorous validation workflows detailed in this guide will provide the necessary empirical evidence to elucidate its precise mechanism of action, paving the way for its rational development as a novel therapeutic agent.
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- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences.
- 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. PubMed.
- Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy.
- (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. ResearchGate.
- Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI.
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Isatin Derivatives: A New Frontier in Synthesis and Applications. YouTube. Available at: [Link]
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. NIH.
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- (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate.
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- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
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- Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed Central.
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed.
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- Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
- Full article: Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis.
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- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
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- Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
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Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. ResearchGate. Available at: [Link]
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- Development of tubulin polymerization inhibitors as anticancer agents. PubMed.
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An In-Depth Technical Guide to the Safe Handling and Application of 6-bromo-5-methoxyindoline-2,3-dione
Introduction: The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The specific analogue, 6-bromo-5-methoxyindoline-2,3-dione, represents a promising but sparsely documented research chemical. Its unique substitution pattern—featuring an electron-donating methoxy group and an electron-withdrawing bromine atom—suggests a nuanced reactivity profile and significant potential in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapeutic agents.
This guide provides a comprehensive overview of the safety, handling, and scientific context for 6-bromo-5-methoxyindoline-2,3-dione. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds, including isatin, bromoindoles, and methoxyindoles, to establish a robust and scientifically grounded framework for its safe utilization. This approach ensures that researchers can operate with a high degree of caution, informed by the known properties of the core scaffold and its functional groups.
Physicochemical and Structural Profile
6-bromo-5-methoxyindoline-2,3-dione is a solid, likely crystalline, organic compound. Its key structural features are the planar indole ring system, a reactive dicarbonyl group at the 2- and 3-positions, an acidic N-H proton, and the bromo and methoxy substituents on the benzene ring. These features dictate its solubility, reactivity, and potential for biological interactions.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₆BrNO₃ | Based on structure |
| Molecular Weight | 256.05 g/mol | Based on structure |
| Appearance | Likely a colored (e.g., orange, red, or brown) solid powder. | Isatin and its derivatives are typically colored solids.[1] |
| Solubility | Expected to be poorly soluble in water; soluble in polar organic solvents like DMSO, DMF, and acetone. | General property of isatin-based compounds. |
| Key Reactive Sites | C3-ketone (electrophilic), N1-proton (acidic), Aryl ring (susceptible to further substitution). | Fundamental organic chemistry principles of the isatin core. |
Inferred Hazard Identification and Risk Assessment
A definitive toxicological profile for 6-bromo-5-methoxyindoline-2,3-dione is not available. Therefore, a conservative risk assessment is derived from the known hazards of its parent scaffold, isatin, and related halogenated aromatic compounds. It should be handled as a substance with unknown, but potentially significant, biological activity.
Primary Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed. The core isatin structure and related bromo-compounds exhibit oral toxicity.
-
Skin Irritation: Causes skin irritation. Direct contact may lead to redness, itching, and inflammation.[2]
-
Eye Irritation: Causes serious eye irritation. Contact can result in significant and potentially lasting damage.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]
| Hazard Classification (Inferred) | GHS Category | Basis of Inference |
| Acute Toxicity, Oral | Category 4 | Data for 5-Bromo-3-hydroxy-2-indolinone. |
| Skin Irritation | Category 2 | Data for 6-Bromoindole and 5-Bromo-3-hydroxy-2-indolinone.[2] |
| Serious Eye Damage / Eye Irritation | Category 2 | Data for 6-Bromoindole.[2] |
| Specific Target Organ Toxicity (Single Exposure), Respiratory System | Category 3 | Data for 6-Bromoindole.[2] |
Causality Behind Hazards: The biological activity of isatins is linked to their ability to act as Michael acceptors and interact with nucleophilic residues (like cysteine) in proteins. This inherent reactivity is the likely cause of skin and eye irritation. The fine, powdered nature of the compound contributes to the risk of respiratory irritation upon inhalation.
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential when handling compounds of unknown toxicity. The following procedures are designed to minimize exposure through all potential routes.
3.1. Engineering Controls & Environment
-
Primary Containment: All weighing and initial dilutions of the solid compound must be performed within a certified chemical fume hood or a powder containment balance enclosure. This is the most critical step to prevent inhalation of airborne particulates.
-
Ventilation: Work in a well-ventilated laboratory. General lab ventilation is secondary to the primary containment of the fume hood.
3.2. Personal Protective Equipment (PPE) Protocol
-
Hand Protection: Wear nitrile gloves tested according to EN 374.[1] Double-gloving is recommended when handling the neat solid. Gloves must be changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[3] Standard safety glasses are insufficient.
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.[3]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large-scale transfer or spill), a properly fitted N95 or higher-rated respirator is necessary.
Storage, Spills, and Waste Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from strong oxidizing agents and strong bases. A recommended storage temperature is between 15–25 °C.
-
Spill Management:
-
Evacuate and restrict access to the area.
-
Ensure proper PPE is worn before cleanup.
-
For a small powder spill, gently cover with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
For larger spills, use an absorbent material like vermiculite to cover the spill before sweeping.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[1]
-
Decontaminate the area with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
-
Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Reactivity Profile and Synthetic Utility
The synthetic utility of 6-bromo-5-methoxyindoline-2,3-dione is derived from the reactivity of the isatin core, modulated by its substituents. Understanding this reactivity is key to its effective use in drug development.
-
N-H Acidity: The N-H proton is acidic and can be deprotonated with a mild base, allowing for N-alkylation or N-arylation reactions. This is a common strategy for building molecular complexity.[4][5]
-
C3-Carbonyl Electrophilicity: The C3-ketone is highly electrophilic and susceptible to nucleophilic attack. This allows for reactions like aldol condensations, Wittig reactions, and the synthesis of spirocyclic compounds.[6]
-
Aromatic Ring Substitution: The methoxy group is an activating, ortho-para directing group, while the bromine is a deactivating, ortho-para directing group. Their positions suggest that further electrophilic aromatic substitution, if possible, would be complex. More practically, the bromine atom serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functionalities at the 6-position.[7]
Applications in Research and Drug Development
The isatin scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Methoxy-substituted indoles are known to have enhanced and diverse biological activities. Furthermore, bromo-substituted analogues can exhibit improved binding affinity for their targets.[8] The combination of these groups in 6-bromo-5-methoxyindoline-2,3-dione makes it a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery campaigns.[9]
Conclusion
While 6-bromo-5-methoxyindoline-2,3-dione is a compound of significant interest for chemical and pharmaceutical research, the current lack of specific safety data necessitates a cautious and rigorous approach to its handling. By adopting the conservative safety protocols outlined in this guide—derived from well-documented, structurally analogous compounds—researchers can mitigate risks and safely harness the synthetic potential of this valuable molecule. Adherence to engineering controls, consistent use of appropriate PPE, and a thorough understanding of the compound's reactivity are paramount to ensuring a safe and productive research environment.
References
-
MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201.
-
PMC (PubMed Central). (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]
-
IntechOpen. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]
-
PubChem - NIH. CID 14595060 | C9H6BrNO3. Retrieved from [Link]
- Google Patents. (2020). CN110642770B - Preparation method of 5-methoxyindole.
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Carl ROTH. Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Isatin. Retrieved from [Link]
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PubMed. (2000). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Retrieved from [Link]
-
PubMed. (2012). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
-
MySkinRecipes. 3-(5-bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Retrieved from [Link]
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Application Notes and Protocols for 6-bromo-5-methoxyindoline-2,3-dione as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Isatin Scaffold
The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their capacity to interact with a diverse array of biological targets, functioning as potent inhibitors of various enzymes implicated in human diseases. This versatile core structure, with its reactive carbonyl groups and amenable aromatic ring, serves as a fertile ground for the design and synthesis of novel therapeutic agents.
This document provides a comprehensive guide to the potential applications of 6-bromo-5-methoxyindoline-2,3-dione (CAS No. 130420-78-9) as an enzyme inhibitor.[1][2] While specific enzymatic inhibition data for this particular substituted isatin is not yet extensively documented in peer-reviewed literature, its structural features—a halogenated and methoxy-substituted aromatic ring—suggest a strong potential for inhibitory activity against several well-established enzyme families known to be modulated by isatin analogs.
These application notes will therefore focus on the established enzyme inhibitory profiles of the broader isatin class and provide detailed protocols for investigating the inhibitory potential of 6-bromo-5-methoxyindoline-2,3-dione against these putative targets. The information herein is intended to empower researchers to explore the therapeutic promise of this compound.
The Isatin Pharmacophore: A Foundation for Enzyme Inhibition
The isatin core acts as a versatile pharmacophore, with substitutions on the aromatic ring significantly influencing potency and selectivity. The presence of a bromine atom at the 6-position and a methoxy group at the 5-position on the indoline ring of the topic compound are key modifications. Halogenation, particularly at the C5 and C7 positions, has been shown to enhance the inhibitory potency of isatin derivatives against certain enzymes.[3] Similarly, the placement of electron-donating groups like methoxy can modulate the electronic properties of the molecule, influencing its binding affinity to target enzymes.
Based on extensive research into the structure-activity relationships of substituted isatins, the most probable enzyme targets for 6-bromo-5-methoxyindoline-2,3-dione include:
-
Monoamine Oxidases (MAOs): Isatin itself is a known reversible inhibitor of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.[4][5][6][7] Derivatives with substitutions on the aromatic ring have shown potent and selective MAO inhibition.[5][8]
-
Tyrosinase: This copper-containing enzyme is a key regulator of melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Isatin derivatives have been identified as effective tyrosinase inhibitors.[9][10]
-
Protein Kinases: The indolinone scaffold is a well-established core for the development of protein kinase inhibitors, including those targeting c-Src, a non-receptor tyrosine kinase implicated in cancer progression.
The following sections provide detailed protocols for assaying the inhibitory activity of 6-bromo-5-methoxyindoline-2,3-dione against these enzyme classes.
Experimental Protocols
I. Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of 6-bromo-5-methoxyindoline-2,3-dione against human MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate by MAO.
Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitory activity.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine hydrochloride)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ probe)
-
6-bromo-5-methoxyindoline-2,3-dione
-
Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 6-bromo-5-methoxyindoline-2,3-dione in DMSO.
-
Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a detection mix containing the MAO substrate, HRP, and Amplex® Red in assay buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 50 µL of assay buffer (blank), 50 µL of the test compound dilutions, or 50 µL of the positive control dilutions.
-
Add 25 µL of the appropriate MAO enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the detection mix to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
II. Tyrosinase Inhibition Assay
This protocol outlines a colorimetric method to assess the inhibitory effect of 6-bromo-5-methoxyindoline-2,3-dione on mushroom tyrosinase activity, which is a common model for human tyrosinase.[11] The assay measures the formation of dopachrome from the oxidation of L-DOPA.
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for determining tyrosinase inhibitory activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
6-bromo-5-methoxyindoline-2,3-dione
-
Positive control inhibitor (e.g., Kojic acid)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 6-bromo-5-methoxyindoline-2,3-dione in DMSO.
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Prepare a working solution of mushroom tyrosinase in assay buffer.
-
Prepare a solution of L-DOPA in assay buffer immediately before use.
-
-
-
To the wells of the 96-well plate, add 20 µL of the test compound dilutions or positive control.
-
Add 140 µL of assay buffer.
-
Add 20 µL of the tyrosinase working solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~475-510 nm in kinetic mode for 20-30 minutes at 25°C.[13]
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
III. c-Src Kinase Inhibition Assay
This protocol describes a generic, non-radioactive, ELISA-based or luminescence-based assay for measuring the inhibitory activity of 6-bromo-5-methoxyindoline-2,3-dione against the c-Src tyrosine kinase. The principle involves the phosphorylation of a substrate by c-Src and the subsequent detection of the phosphorylated product.
Workflow for c-Src Kinase Inhibition Assay
Caption: Workflow for determining c-Src kinase inhibitory activity.
Materials:
-
Recombinant human c-Src kinase
-
Kinase substrate (e.g., a synthetic peptide or poly(Glu,Tyr))
-
ATP
-
6-bromo-5-methoxyindoline-2,3-dione
-
Positive control inhibitor (e.g., Dasatinib)
-
Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega or an ELISA-based kit with a phosphotyrosine-specific antibody)[15]
-
Appropriate 96-well or 384-well plates
-
Luminometer or absorbance microplate reader
Procedure (based on a luminescence assay like ADP-Glo™): [15]
-
Reagent Preparation:
-
Prepare a stock solution of 6-bromo-5-methoxyindoline-2,3-dione in DMSO.
-
Create a dilution series of the test compound and positive control in kinase assay buffer.
-
Prepare working solutions of c-Src enzyme, substrate, and ATP in kinase assay buffer.[16]
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the inhibitor dilutions or controls.
-
Add 2 µL of the c-Src enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Data Interpretation and Further Steps
The IC₅₀ values obtained from these assays will provide a quantitative measure of the inhibitory potency of 6-bromo-5-methoxyindoline-2,3-dione against each enzyme target. A low IC₅₀ value indicates high potency. Further experiments should include determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies by varying the substrate concentration.
Selectivity profiling against other related enzymes (e.g., other kinases or oxidases) is a critical next step to understand the specificity of the compound. Cellular assays should then be employed to confirm the on-target activity in a more biologically relevant context.
Conclusion
6-bromo-5-methoxyindoline-2,3-dione, as a member of the pharmacologically significant isatin family, represents a promising candidate for investigation as an enzyme inhibitor. The protocols detailed in these application notes provide a robust framework for elucidating its inhibitory profile against high-probability targets such as monoamine oxidases, tyrosinase, and protein kinases. The insights gained from these studies will be invaluable for advancing our understanding of the therapeutic potential of this and related isatin derivatives in drug discovery and development.
References
-
Appchem. 6-Bromo-5-methoxyindoline-2,3-dione | 130420-78-9. Available from: [Link]
-
Kumar S, Nair AS, Abdelgawad MA, Mathew B. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. 2022;7(20):16244-16259. Available from: [Link]
-
Manley-King C, Bergh JJ, Petzer JP. The evaluation of isatin analogues as inhibitors of monoamine oxidase. Bioorg Med Chem Lett. 2023;92:129399. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. Available from: [Link]
-
MDPI. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Available from: [Link]
-
PubMed. The evaluation of isatin analogues as inhibitors of monoamine oxidase. Available from: [Link]
-
National Center for Biotechnology Information. Development of a highly selective c-Src kinase inhibitor. Available from: [Link]
-
National Center for Biotechnology Information. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Available from: [Link]
-
PubMed. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. Available from: [Link]
-
RSC Publishing. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Available from: [Link]
-
Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Available from: [Link]
-
Bentham Science Publishers. Synthesis, Structure-Activity Relationships and Biological Activity of New Isatin Derivatives as Tyrosinase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Available from: [Link]
-
Creative BioMart. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Available from: [Link]
-
National Center for Biotechnology Information. CID 14595060 | C9H6BrNO3. Available from: [Link]
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- 11. thieme-connect.de [thieme-connect.de]
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- 13. content.abcam.com [content.abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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The Versatile Scaffold: Harnessing 6-Bromo-5-methoxyindoline-2,3-dione in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Isatin Core
In the landscape of contemporary drug discovery, the isatin (1H-indole-2,3-dione) framework stands out as a "privileged scaffold." This designation is reserved for molecular architectures that can engage with a multitude of biological targets through diverse binding interactions, thereby serving as a fertile ground for the development of novel therapeutic agents. The strategic incorporation of specific substituents onto the isatin core can profoundly influence its physicochemical properties and biological activity, a principle elegantly exemplified by 6-bromo-5-methoxyindoline-2,3-dione.
The presence of a bromine atom at the 6-position and a methoxy group at the 5-position is not arbitrary. The bromine, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing binding affinity and specificity to protein targets. Furthermore, its lipophilic nature can improve membrane permeability. The methoxy group, a hydrogen bond acceptor, can also contribute to target binding and modulate the electronic properties of the aromatic ring system. This unique combination of substituents makes 6-bromo-5-methoxyindoline-2,3-dione a particularly attractive starting material for medicinal chemistry campaigns aimed at developing novel kinase inhibitors, as well as antiviral and antimicrobial agents.
This guide provides an in-depth exploration of the chemical utility of 6-bromo-5-methoxyindoline-2,3-dione, offering detailed protocols for its derivatization and insights into the rationale behind its application in drug discovery.
Chemical Reactivity and Strategic Derivatization
The reactivity of 6-bromo-5-methoxyindoline-2,3-dione is centered around three primary sites: the acidic N-H proton of the indole ring, the electrophilic C3-carbonyl group, and the potential for condensation reactions at the C3-position. Understanding and exploiting this reactivity allows for the synthesis of a diverse library of derivatives.
Caption: Key reaction sites of 6-bromo-5-methoxyindoline-2,3-dione.
Application in Kinase Inhibitor Discovery
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The isatin scaffold has been identified as a valuable pharmacophore for the design of kinase inhibitors. Derivatives of 6-bromo-5-methoxyindoline-2,3-dione can be strategically designed to target the ATP-binding site of various kinases. The core structure can mimic the purine ring of ATP, while substituents introduced through the reactions described below can be tailored to interact with specific residues in the kinase domain, thereby achieving potency and selectivity.[2]
Protocol 1: N-Alkylation of 6-Bromo-5-methoxyindoline-2,3-dione
The introduction of substituents at the N1 position is a common strategy to explore the solvent-exposed region of the kinase ATP-binding site and to modulate physicochemical properties such as solubility and cell permeability.
Rationale: This protocol utilizes a strong base, sodium hydride, to deprotonate the acidic N-H of the isatin, generating a nucleophilic anion that readily reacts with an alkyl halide electrophile.[3] Anhydrous conditions are crucial to prevent quenching of the base and the isatin anion.
Materials:
-
6-Bromo-5-methoxyindoline-2,3-dione
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-5-methoxyindoline-2,3-dione (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF (approximately 10 mL per mmol of isatin).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The color of the solution may change, indicating the formation of the isatin anion.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates the isatin N-H. |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that dissolve the reactants and do not interfere with the reaction. |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic deprotonation; reaction proceeds at room temperature. |
| Work-up | Quenching with NH₄Cl | Safely neutralizes excess NaH. |
Protocol 2: Wittig Reaction for the Synthesis of 3-Alkylidene-oxindoles
The C3-carbonyl of the isatin core is a key electrophilic center. The Wittig reaction provides a reliable method for converting this carbonyl into an exocyclic double bond, a common feature in many bioactive molecules, including some kinase inhibitors.[4]
Rationale: This protocol involves the in-situ generation of a phosphorus ylide by treating a phosphonium salt with a strong base.[4] The ylide then acts as a nucleophile, attacking the C3-carbonyl of the isatin to form a betaine intermediate, which subsequently collapses to the alkene and triphenylphosphine oxide.[5][6]
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Synthesis of Heterocyclic Compounds from 5-Bromo-Isatin Derivatives: Application Notes and Protocols
Introduction: The Strategic Importance of the 5-Bromo-Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are cornerstone building blocks in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The isatin core possesses a unique combination of reactive sites—an acidic N-H proton, a reactive C3-ketone, and an aromatic ring amenable to substitution—that allows for extensive chemical diversification.[3]
The introduction of a bromine atom at the C5 position significantly enhances the synthetic utility and biological relevance of the isatin scaffold. The electron-withdrawing nature of bromine modulates the reactivity of the entire molecule. Furthermore, the bromine atom can serve as a handle for further functionalization via cross-coupling reactions and provides a lipophilic character that can improve membrane permeability and target engagement. Consequently, 5-bromo-isatin is a highly sought-after precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][4]
This guide provides an in-depth exploration of key synthetic transformations starting from 5-bromo-isatin, offering detailed, field-tested protocols and the underlying mechanistic rationale for each step. It is designed to empower researchers, scientists, and drug development professionals to leverage this versatile scaffold in their quest for new bioactive molecules.
Foundational Intermediates: Synthesis of 5-Bromo-Isatin Schiff Bases
One of the most common and pivotal transformations of 5-bromo-isatin is its condensation with primary amines to form Schiff bases (imines) at the C3 position. This reaction serves as a gateway to a vast library of more complex heterocyclic systems.
Causality and Mechanistic Insight
The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the C3-carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the primary amine, leading to a carbinolamine intermediate. Subsequent dehydration, also acid-catalyzed, results in the formation of the stable C=N double bond of the Schiff base.
Caption: Workflow for the synthesis of 5-bromo-isatin Schiff bases.
Protocol 1: Synthesis of 3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one
This protocol details the synthesis of a key Schiff base intermediate, which can be further elaborated into chalcones and pyrimidines.[5]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 5-Bromo-isatin | 226.03 | 10 | 2.26 g |
| 4-Aminoacetophenone | 135.17 | 10 | 1.35 g |
| Glacial Acetic Acid | 60.05 | Catalytic | ~0.5 mL |
| Ethanol | 46.07 | - | 50 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 5-bromo-isatin (2.26 g, 10 mmol) and 4-aminoacetophenone (1.35 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 5-10 drops) to the suspension.
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. For complete precipitation, the flask can be left undisturbed overnight or cooled in an ice bath.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the collected solid. The product, 3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one, can be recrystallized from ethanol to obtain a pure product. Characterize using IR, ¹H NMR, and Mass Spectrometry.
Synthesis of Six-Membered Heterocycles
Building upon the Schiff base intermediates, a variety of six-membered heterocyclic rings can be constructed, which are prevalent in many approved drugs.
Pyrimidine Derivatives via Chalcone Intermediates
This multi-step synthesis demonstrates the power of sequential reactions, where a Schiff base is first converted to a chalcone, which then undergoes cyclization to form a highly substituted pyrimidine ring.
Scientific Rationale
The first step is a Claisen-Schmidt condensation to form the chalcone. The Schiff base, containing an acetyl group, is treated with an aromatic aldehyde in the presence of a base (e.g., NaOH). The base deprotonates the methyl group of the acetyl moiety, generating a nucleophilic enolate which then attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of a chalcone.
In the final step, the chalcone is reacted with guanidine hydrochloride in a basic medium. The guanidine acts as a binucleophile, attacking the carbonyl carbon and the β-carbon of the unsaturated system, leading to a cyclization and subsequent aromatization to form the stable pyrimidine ring.[5]
Caption: Synthetic pathway from a Schiff base to pyrimidine derivatives.
Protocol 2: Synthesis of 5-Bromo-isatin Pyrimidine Derivatives
This protocol is a continuation from Protocol 1, using the synthesized Schiff base as the starting material.[5]
Part A: Chalcone Synthesis
-
Reaction Setup: Dissolve the Schiff base (0.01 mol) from Protocol 1 and a substituted aromatic aldehyde (0.01 mol) in 50 mL of ethanol in a 100 mL flask.
-
Base Addition: While stirring, add 10 mL of a 10% w/v aqueous NaOH solution dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 2-3 hours. The formation of a thick precipitate indicates product formation.
-
Isolation: Filter the resulting chalcone derivative, wash thoroughly with water and then with a small amount of cold ethanol. Recrystallize from ethanol.
Part B: Pyrimidine Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone from Part A (0.01 mol) and guanidine hydrochloride (0.01 mol) in 50 mL of ethanol.
-
Base Addition: Add a solution of KOH in ethanol until the mixture is basic.
-
Reflux: Reflux the mixture on a water bath for approximately 10 hours.
-
Work-up: After cooling, pour the reaction mixture into crushed ice.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the final pyrimidine derivative.
Quinoline Derivatives via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and powerful method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives. This reaction is particularly valuable for creating quinoline cores with diverse substitution patterns.
Mechanistic Principles
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the 5-bromo-isatin ring, opening it to form a keto-amino acid intermediate.[6] This intermediate then undergoes condensation with a carbonyl compound containing an α-methylene group (e.g., a ketone or aldehyde). An intramolecular cyclization via an aldol-type reaction, followed by dehydration, leads to the formation of the aromatic quinoline ring.[7]
Caption: General workflow of the Pfitzinger reaction.
Protocol 3: Pfitzinger Synthesis of a Bromo-Quinoline Derivative
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 5-Bromo-isatin | 226.03 | 5 | 1.13 g |
| Cyclohexanone | 98.14 | 5.5 | 0.54 g (0.57 mL) |
| Potassium Hydroxide (85%) | 56.11 | 20 | ~1.32 g |
| Ethanol/Water (1:1) | - | - | 25 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed for acidification |
Step-by-Step Methodology
-
Base Solution: In a 100 mL round-bottom flask, dissolve potassium hydroxide (~1.32 g) in 25 mL of a 1:1 ethanol/water mixture.
-
Isatin Addition: Add 5-bromo-isatin (1.13 g, 5 mmol) to the basic solution and heat the mixture under reflux for 30 minutes to ensure complete ring opening.
-
Carbonyl Addition: To the hot solution, add cyclohexanone (0.57 mL, 5.5 mmol) and continue to reflux for an additional 4-6 hours.
-
Work-up: After the reflux period, cool the reaction mixture and pour it into 100 mL of water. Filter the solution to remove any insoluble impurities.
-
Precipitation: Transfer the filtrate to a beaker and carefully acidify with concentrated HCl until the pH is ~4-5. The quinoline-4-carboxylic acid product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Advanced Architectures: Spirooxindole Synthesis
Spirooxindoles are a fascinating class of compounds where the C3 carbon of the oxindole ring is a spiro center, part of another ring system. This creates a rigid, three-dimensional structure that is highly attractive for drug design.
1,3-Dipolar Cycloaddition for Spiro-pyrrolidines
This elegant reaction is a cornerstone of spirooxindole synthesis. It involves a [3+2] cycloaddition between an azomethine ylide and a dipolarophile (typically an electron-deficient alkene).[3]
Mechanistic Rationale
The azomethine ylide, the key 1,3-dipole, is generated in situ from the condensation of 5-bromo-isatin with an α-amino acid (such as proline or sarcosine). This process involves a decarboxylative condensation. The transient ylide then rapidly reacts with a dipolarophile to construct the five-membered pyrrolidine ring in a highly stereoselective manner.[8][9]
Caption: Pathway for spirooxindole synthesis via 1,3-dipolar cycloaddition.
Protocol 4: Three-Component Synthesis of a Spirooxindole-pyrrolizine
This protocol describes a one-pot, three-component reaction to generate a complex spiro-heterocycle.[3]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 5-Bromo-isatin | 226.03 | 1.0 |
| L-Proline | 115.13 | 1.2 |
| (E)-Chalcone Derivative | Varies | 1.0 |
| Methanol | 32.04 | 20 mL |
Step-by-Step Methodology
-
Reaction Setup: Combine 5-bromo-isatin (1.0 mmol), L-proline (1.2 mmol), and the chalcone dipolarophile (1.0 mmol) in a 50 mL round-bottom flask.
-
Solvent: Add 20 mL of methanol.
-
Reflux: Heat the mixture to reflux with stirring. Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure spirooxindole product.
Conclusion and Future Outlook
5-Bromo-isatin has unequivocally demonstrated its value as a versatile and powerful scaffold for the synthesis of a diverse range of heterocyclic compounds. The protocols and mechanistic insights provided herein illustrate several robust pathways—from foundational Schiff base formation to complex multicomponent reactions for spiro-heterocyles. The inherent reactivity of the isatin core, modulated by the C5-bromo substituent, offers chemists a reliable platform for generating molecular complexity. As the demand for novel therapeutic agents continues to grow, the strategic application of 5-bromo-isatin in diversity-oriented synthesis will undoubtedly continue to be a fruitful endeavor, paving the way for the discovery of next-generation drugs.
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Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. [Link]
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Suaad, M., & Khitam, M. (2016). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. [Link]
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Al-Amiery, A. A. (2016). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. [Link]
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Brandão, P., Marques, C., & Burke, A. J. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 211, 113102. [Link]
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Various Authors. (2008). Synthesis of Isatin and 5-Bromoisatin Derivatives. ResearchGate. [Link]
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Singh, G., & Dhiman, M. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(48), 30248-30273. [Link]
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Siddiqui, N., et al. (2022). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Organic Chemistry, 26(1), 1-2. [Link]
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Various Authors. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Kumar, A., et al. (2021). Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. Molecules, 26(16), 4995. [Link]
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Bakthadoss, M., & Murugan, R. (2018). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules, 23(7), 1735. [Link]
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Nayak, S. K., et al. (2022). Multicomponent synthesis of isatin-based bioactive heterocycles. ResearchGate. [Link]
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High-Throughput Screening of Isatin-Based Kinase Inhibitors: An Application Note for 6-bromo-5-methoxyindoline-2,3-dione
Abstract and Introduction
The indole-2,3-dione, or "isatin," scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Derivatives of isatin have garnered significant interest as potential therapeutics, particularly in oncology, due to their activity as inhibitors of protein kinases.[3] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, making them premier targets for drug discovery.[4][5]
This document provides a comprehensive framework for scientists engaged in the high-throughput screening (HTS) of 6-bromo-5-methoxyindoline-2,3-dione, a representative member of the isatin class. We present an exemplar protocol centered on a robust, luminescence-based assay for a well-established kinase target. The principles and methodologies detailed herein are designed to be broadly applicable for the screening of compound libraries against various kinase enzymes.
The causality behind each step is explained to empower researchers to not only execute the protocol but also to adapt it to their specific research questions. The workflow incorporates self-validating systems to ensure data integrity and reliability, from primary screening to hit confirmation.
Scientific Rationale: Kinase Inhibition and the Isatin Scaffold
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. Most small-molecule kinase inhibitors are designed to compete with ATP by binding to the highly conserved ATP-binding pocket of the kinase domain.[5]
The isatin scaffold is particularly well-suited for this role. Its structure serves as a versatile template that can be chemically modified to achieve high potency and selectivity for specific kinases.[1] Numerous approved drugs, such as Sunitinib (Sutent®), are based on a related oxindole core and function as multi-kinase inhibitors, demonstrating the clinical viability of this chemical class.[6] While the specific kinase targets for 6-bromo-5-methoxyindoline-2,3-dione are still under investigation, related bromo-isatin compounds have shown potential as inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3).[7]
For this application note, we will use the inhibition of GSK-3β as a model system to demonstrate the screening protocol.
Assay Principle: The ADP-Glo™ Universal Kinase Assay
To screen for inhibitors, a reliable method is needed to quantify kinase activity. The ADP-Glo™ Kinase Assay is a luminescence-based platform ideal for HTS.[8][9] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]
The assay's logic is based on two sequential steps:
-
Kinase Reaction Termination & ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP. This step is critical because high background ATP levels would interfere with the signal in the next step.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[10][11][12]
An inhibitor, such as 6-bromo-5-methoxyindoline-2,3-dione, will reduce the activity of the kinase, leading to less ADP production and, consequently, a lower luminescent signal.
Caption: Mechanism of kinase inhibition and detection via the ADP-Glo™ assay.
High-Throughput Screening Workflow and Protocols
A successful HTS campaign is a multi-step process that moves from a broad primary screen to more focused secondary and validation assays.
Caption: Overall workflow for a kinase inhibitor high-throughput screening campaign.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| 6-bromo-5-methoxyindoline-2,3-dione | Chemical Vendor | Test Compound |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent, Detection Reagent, ATP, etc. |
| Recombinant Human GSK-3β | MilliporeSigma | Kinase enzyme |
| GS-2 Peptide Substrate | MilliporeSigma | Substrate for GSK-3β |
| Staurosporine | Tocris | Potent, non-selective kinase inhibitor (Positive Control) |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific | Compound solvent |
| Tris-HCl, MgCl₂, DTT, BSA | Standard | Components for kinase reaction buffer |
| 384-Well Solid White Polystyrene Assay Plates | Corning | Low-volume plates suitable for luminescence measurements |
Protocol 1: Primary HTS for GSK-3β Inhibition (384-Well Format)
This protocol is designed to screen a large number of compounds at a single concentration to identify initial "hits."
Causality: The volumes and concentrations are optimized for a 384-well format to conserve reagents while maintaining a robust assay window. All additions are performed with automated liquid handlers in a typical HTS environment.
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare a 2 mM stock solution of 6-bromo-5-methoxyindoline-2,3-dione (and other library compounds) in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®), dispense 25 nL of compound stock into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
For control wells, dispense 25 nL of 100% DMSO (Negative/Vehicle Control) or 25 nL of a 2 mM Staurosporine stock (Positive Control).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Kinase/Substrate Master Mix in Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentrations in the well will be 5 ng/µL GSK-3β and 25 µM GS-2 peptide.
-
Dispense 2.5 µL of the 2X Kinase/Substrate Master Mix into all wells containing compound or DMSO.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution (20 µM) in Kinase Reaction Buffer.
-
To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the reaction for 60 minutes at room temperature. This duration should be within the linear range of the reaction, determined during assay development.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Incubate for 40 minutes at room temperature. This provides sufficient time for the reagent to halt the kinase reaction and consume all residual ATP.
-
-
Develop Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., PHERAstar® FSX, EnVision®).
-
Protocol 2: Dose-Response and IC₅₀ Determination
For compounds identified as hits in the primary screen, this protocol determines their potency (IC₅₀ value).
Step-by-Step Procedure:
-
Compound Plating:
-
Create a serial dilution series for each hit compound, typically starting from a high concentration (e.g., 100 µM) and performing 1:3 dilutions for a 10-point curve.
-
Plate 25 nL of each concentration into the assay plate.
-
-
Assay Execution:
-
Follow steps 2 through 6 exactly as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the data (% inhibition) relative to positive and negative controls.
-
Fit the resulting dose-response curve to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Genedata Screener®) to calculate the IC₅₀ value.
-
Data Analysis, Interpretation, and Validation
Assay Validation: Z'-Factor Calculation
Before analyzing compound data, the quality and robustness of the HTS assay itself must be validated. This is achieved by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.
Formula: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| ]
Where:
-
σ_pos and σ_neg are the standard deviations of the positive (Staurosporine) and negative (DMSO) controls.
-
µ_pos and µ_neg are the means of the positive and negative controls.
Interpretation: An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .
| Parameter | Sample Luminescence (RLU) | Calculation | Result |
| Mean Negative Control (µ_neg) | 850,000 | Average of DMSO wells | 850,000 |
| SD Negative Control (σ_neg) | 45,000 | StDev of DMSO wells | 45,000 |
| Mean Positive Control (µ_pos) | 30,000 | Average of Staurosporine | 30,000 |
| SD Positive Control (σ_pos) | 8,000 | StDev of Staurosporine | 8,000 |
| Z'-Factor | N/A | Using the formula above | 0.71 |
A Z'-factor of 0.71 indicates an excellent assay window and high confidence in the screening results.
Hit Identification and Confirmation
In the primary screen, a "hit" is defined as a compound that causes a statistically significant reduction in the assay signal compared to the vehicle controls.
-
Normalization: Raw luminescence data from each test well is converted to percent inhibition using the following formula: % Inhibition = 100 * ( 1 - [ (Signal_compound - µ_pos) / (µ_neg - µ_pos) ] )
-
Hit Threshold: A common threshold for hit selection is a percent inhibition value greater than 50% or three standard deviations above the mean of the negative controls.
-
Confirmation and Triage: Hits from the primary screen are not yet validated inhibitors. They must proceed through a confirmation workflow.
Caption: Workflow for hit confirmation and validation.
Causality of the Workflow:
-
Re-testing ensures the initial result was not a random error.
-
IC₅₀ determination quantifies the compound's potency. A potent compound is more desirable for further development.
-
Orthogonal assays (using a different detection technology) are crucial to rule out compounds that interfere with the assay components (e.g., luciferase inhibitors) rather than the kinase itself.[13]
-
Selectivity profiling determines if the compound inhibits only the target of interest or many kinases, which can inform its potential for off-target side effects.[14]
Conclusion
This application note provides a robust, field-proven framework for the high-throughput screening of 6-bromo-5-methoxyindoline-2,3-dione and other isatin-based compounds as potential kinase inhibitors. By leveraging the sensitive and reliable ADP-Glo™ assay system, researchers can efficiently identify and characterize novel modulators of kinase activity. The emphasis on assay validation through the Z'-factor and a rigorous hit confirmation workflow ensures the generation of high-quality, actionable data, accelerating the drug discovery process.
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Panda, S. S., et al. (2021). Isatin-based virtual high throughput screening, molecular docking, DFT, QM/MM, MD and MM-PBSA study of novel inhibitors of SARS-CoV-2 main protease. Journal of Biomolecular Structure & Dynamics. [Link]
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Tan, E. K., et al. (2021). Antinociceptive activities of a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, and its possible mechanisms of action in mice. Scientific Reports. [Link]
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K-HIRO, et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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Glowacka, I. E., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules. [Link]
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Da Settimo, F., et al. (2014). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry. [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. [Link]
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Fry, D. C., & Vassilev, L. T. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]
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Abdeen, A., et al. (2021). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. European Journal of Medicinal Chemistry. [Link]
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Ferreira, R. J., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Investigational New Drugs. [Link]
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Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. [Link]
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Wang, F., et al. (2023). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
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El-Damasy, D. A., et al. (2022). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. RSC Advances. [Link]
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Kataria, S., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Drug Discovery Technologies. [Link]
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Zhang, T., et al. (2022). Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13872, 5-Methoxyindole. [Link]
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Characterizing 6-bromo-5-methoxyindoline-2,3-dione: A Methodological Guide for Kinase Inhibition Assays
An Application Note and Protocol for Researchers
Abstract
The human kinome, comprising over 500 protein kinases, represents a cornerstone of cellular regulation and, consequently, a major focus for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent kinase inhibitory activity.[2] This document provides a comprehensive guide for researchers on how to characterize the kinase inhibitory potential of a specific isatin derivative, 6-bromo-5-methoxyindoline-2,3-dione. We detail the scientific rationale behind assay design, present a robust, step-by-step protocol for determining inhibitory activity and IC₅₀ values using a universal luminescence-based assay, and provide guidance on data interpretation. This guide is designed to be a self-validating system, enabling researchers to rigorously assess the compound's potency and selectivity against a panel of protein kinases.
Introduction: The Isatin Scaffold in Kinase Drug Discovery
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process known as phosphorylation that governs a vast array of cellular signaling pathways.[3] Their dysregulation is a hallmark of many diseases, making them prime targets for small-molecule inhibitors.[4] Isatin derivatives have emerged as a promising class of kinase inhibitors, often acting as "hinge-binding" motifs that occupy the ATP-binding site of the kinase.[5] The core isatin structure can be chemically modified at multiple positions to enhance potency and selectivity.
The subject of this guide, 6-bromo-5-methoxyindoline-2,3-dione, incorporates two key substitutions on the indole ring:
-
A bromo group (at position 6): Halogen substitutions are known to influence binding affinity and selectivity, potentially through halogen bonding or by altering electronic properties.[6]
-
A methoxy group (at position 5): Methoxy groups can enhance the reactivity and biological activity of indole-based compounds.
The specific kinase targets and inhibitory profile of this particular combination are not widely documented, making a systematic and robust screening approach essential. This protocol provides the framework for such an investigation.
The Principle of In Vitro Kinase Inhibition Assays
The goal of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a potential inhibitor.[7] The fundamental reaction is the conversion of ATP to ADP as the phosphate group is transferred to the substrate. Therefore, kinase activity can be quantified by measuring either the depletion of ATP, the formation of ADP, or the amount of phosphorylated substrate.
Modern non-radioactive assays are preferred for high-throughput screening due to their safety and scalability.[4] This protocol utilizes the ADP-Glo™ Kinase Assay , a luminescence-based system that quantifies the amount of ADP produced in the kinase reaction. The assay is universal for any kinase and has a simple "mix-and-read" format.
Assay Principle:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (6-bromo-5-methoxyindoline-2,3-dione) are incubated together. If the compound is an inhibitor, it will reduce the rate of ADP production.
-
Reaction Termination & ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete all remaining ATP. This step is crucial because the high concentration of ATP would otherwise interfere with the subsequent signal generation.
-
ADP to ATP Conversion & Signal Generation: A "Kinase Detection Reagent" is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, generating a light signal that is directly proportional to the initial amount of ADP produced.
Therefore, high kinase activity results in a strong light signal, while effective inhibition by 6-bromo-5-methoxyindoline-2,3-dione will result in a low light signal.[8]
Caption: Mechanism of competitive kinase inhibition.
Materials and Reagents
-
Test Compound: 6-bromo-5-methoxyindoline-2,3-dione
-
Vehicle Control: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase(s) of Interest: Purified, active recombinant kinases (e.g., CDK2/CycA, VEGFR2, etc.)
-
Kinase Substrate(s): Appropriate peptide or protein substrates for the chosen kinase(s)
-
Adenosine Triphosphate (ATP): High purity, molecular biology grade
-
Kinase Buffer: 5X Kinase Buffer (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl₂, 5mM DTT). Note: Optimal buffer conditions can be kinase-specific.
-
Plates: White, opaque, flat-bottom 96-well or 384-well assay plates
-
Equipment:
-
Multichannel pipettes
-
Luminometer capable of reading glow luminescence
-
Standard laboratory equipment (vortexer, centrifuge)
-
Experimental Protocols
This section is divided into three parts: reagent preparation, a primary screen to identify "hits", and a secondary assay to determine the IC₅₀ (half-maximal inhibitory concentration) for any identified hits.
Reagent Preparation
-
Scientist's Note: Precision in preparing stock solutions and serial dilutions is critical for accurate and reproducible results. Always prepare fresh dilutions for each experiment.
-
Compound Stock Solution (10 mM):
-
Accurately weigh a known amount of 6-bromo-5-methoxyindoline-2,3-dione.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C.
-
-
Kinase Buffer (1X):
-
Prepare a sufficient volume of 1X Kinase Buffer by diluting the 5X stock with ultrapure water. Keep on ice.
-
-
Kinase Working Solution (2X):
-
Dilute the recombinant kinase enzyme to 2X the final desired concentration in 1X Kinase Buffer.
-
Rationale: Adding the enzyme at 2X concentration in half the reaction volume ensures that the final concentration is 1X when all components are mixed.[9] Keep on ice.
-
-
ATP/Substrate Working Solution (4X):
-
Dilute ATP and the specific kinase substrate to 4X their final desired concentrations in 1X Kinase Buffer.
-
Rationale: The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Compound Dilution Series (for IC₅₀ Determination):
-
Perform serial dilutions of the 10 mM compound stock in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 1 nM).
-
From this DMSO series, create a 4X final concentration working plate by diluting each concentration into 1X Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%) across all wells to avoid solvent effects.[4]
-
Assay Workflow for IC₅₀ Determination
-
Scientist's Note: This protocol is for a 20 µL final reaction volume. Volumes can be scaled as needed. It is essential to include proper controls in every plate.
Controls:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, ATP, and DMSO vehicle only. This represents uninhibited kinase activity.
-
0% Activity Control (No Enzyme): Contains substrate, ATP, and DMSO vehicle, but no kinase. This establishes the background signal.
Caption: Step-by-step workflow for kinase inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: Add 5 µL of the 4X compound dilutions (or DMSO vehicle for controls) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of 2X Kinase Working Solution to all wells except the "0% Activity" controls. Add 5 µL of 1X Kinase Buffer to the "0% Activity" wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is important for inhibitors with slow binding kinetics.
-
-
Initiate Kinase Reaction: Add 10 µL of the 2X ATP/Substrate Working Solution to all wells to start the reaction.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase's activity.
-
Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
Signal Development: Add 40 µL of Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Presentation
Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 x ( 1 - [ (RLUInhibitor - RLUNo Enzyme) / (RLUNo Inhibitor - RLUNo Enzyme) ] )
Where:
-
RLUInhibitor: Signal from wells with the test compound.
-
RLUNo Enzyme: Average signal from the 0% activity control wells.
-
RLUNo Inhibitor: Average signal from the 100% activity control wells.
IC₅₀ Determination
The IC₅₀ value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis using a four-parameter logistic model is then applied to the data.
Data Presentation Tables:
Table 1: Example Primary Screen Results for 6-bromo-5-methoxyindoline-2,3-dione at 10 µM
| Kinase Target | Average RLU | % Inhibition | Hit ( >50% Inh.) |
|---|---|---|---|
| CDK2/CycA | 85,430 | 91.2% | Yes |
| VEGFR2 | 450,100 | 48.5% | No |
| SRC | 880,500 | 5.1% | No |
| DYRK1A | 210,670 | 76.8% | Yes |
Table 2: Example IC₅₀ Values for Confirmed Hits
| Kinase Target | IC₅₀ (nM) | Hill Slope | R² Value |
|---|---|---|---|
| CDK2/CycA | 125 | 1.1 | 0.995 |
| DYRK1A | 870 | 0.9 | 0.989 |
Conclusion
This application note provides a robust and detailed framework for evaluating the kinase inhibitory properties of 6-bromo-5-methoxyindoline-2,3-dione. By following this protocol, which includes essential controls and clear data analysis steps, researchers can reliably determine the potency (IC₅₀) and selectivity profile of this novel compound. The universal nature of the ADP-Glo™ assay allows this methodology to be readily adapted for screening against a broad panel of kinases, accelerating the process of hit identification and lead optimization in drug discovery programs.
References
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Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
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Kinase assays. (2020). BMG LABTECH. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2025). PubMed. Available at: [Link]
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SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2017). ResearchGate. Available at: [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). PMC - NIH. Available at: [Link]
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10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (2015). ACS Publications. Available at: [Link]
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Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). IntechOpen. Available at: [Link]
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In vitro JAK kinase activity and inhibition assays. (2013). PubMed. Available at: [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI. Available at: [Link]
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Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors. (2023). ACS Publications. Available at: [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. Available at: [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
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Application Notes and Protocols: 6-bromo-5-methoxyindoline-2,3-dione in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of 6-bromo-5-methoxyindoline-2,3-dione in Neurodegenerative Disorders
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. A common pathological thread weaving through these disorders is the progressive loss of neuronal structure and function. Emerging research has identified the isatin (1H-indole-2,3-dione) scaffold as a promising starting point for the development of novel neuroprotective agents.[1] Isatin and its derivatives have demonstrated a remarkable ability to modulate multiple pathogenic pathways implicated in neurodegeneration, including the inhibition of key kinases, suppression of neuroinflammation, and mitigation of oxidative stress.[1]
This document provides a detailed guide to the potential applications and experimental protocols for a specific isatin derivative, 6-bromo-5-methoxyindoline-2,3-dione , in the context of neurodegenerative disease research. While direct experimental data for this particular compound is nascent, its structural similarity to other biologically active isatins suggests a strong therapeutic potential. The protocols outlined herein are designed to serve as a comprehensive starting point for researchers to investigate its efficacy in relevant in vitro and in vivo models. Isatin-based compounds are known to possess the crucial ability to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic.[2]
Hypothesized Mechanism of Action: A Multi-pronged Approach to Neuroprotection
The therapeutic potential of 6-bromo-5-methoxyindoline-2,3-dione is predicated on a multi-target mechanism of action, a highly desirable attribute for tackling the complex pathology of neurodegenerative diseases. The primary hypothesized mechanisms are:
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that is centrally implicated in the pathology of Alzheimer's disease. Its hyperactivity contributes to both the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), resulting in the production of amyloid-beta (Aβ) plaques. Isatin derivatives have been identified as potent inhibitors of GSK-3β.
-
Modulation of Neuroinflammation: Chronic inflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases. Isatin derivatives have been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells.[3]
-
Attenuation of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major driver of neuronal cell death. The isatin scaffold has been associated with antioxidant properties, potentially through direct radical scavenging or by modulating cellular antioxidant pathways.[2]
PART 1: In Vitro Efficacy Assessment
Determination of GSK-3β Inhibitory Activity
Objective: To quantify the inhibitory potential of 6-bromo-5-methoxyindoline-2,3-dione against recombinant human GSK-3β.
Rationale: Direct measurement of enzyme inhibition is the foundational step to validate the primary hypothesized mechanism of action. A variety of commercial kits are available for this purpose, typically employing a luminescence or fluorescence-based readout.
Experimental Protocol: In Vitro Kinase Assay
| Step | Procedure | Details and Rationale |
| 1 | Compound Preparation | Prepare a 10 mM stock solution of 6-bromo-5-methoxyindoline-2,3-dione in 100% DMSO. Perform serial dilutions in kinase assay buffer to generate a range of concentrations (e.g., 0.01 µM to 100 µM). |
| 2 | Assay Plate Preparation | In a 96-well or 384-well plate, add the diluted compound, recombinant human GSK-3β enzyme, and a suitable substrate (e.g., a synthetic peptide). Include positive (known GSK-3β inhibitor) and negative (vehicle) controls. |
| 3 | Reaction Initiation | Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes). |
| 4 | Detection | Stop the reaction and add the detection reagent. The signal (luminescence or fluorescence) is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound. |
| 5 | Data Analysis | Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve. |
Table 1: Protocol for In Vitro GSK-3β Kinase Assay.
Evaluation of Neuroprotective Effects in a Cellular Model of Alzheimer's Disease
Objective: To assess the ability of 6-bromo-5-methoxyindoline-2,3-dione to protect neuronal cells from Aβ-induced toxicity.
Rationale: The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying the neurotoxicity of Aβ in Alzheimer's disease.[4] This assay will determine if the compound can mitigate the pathological effects of Aβ on neuronal viability and key signaling pathways.
Experimental Protocol: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
| Step | Procedure | Details and Rationale |
| 1 | Cell Culture & Differentiation | Culture SH-SY5Y cells in appropriate media. For a more neuron-like phenotype, differentiate the cells with retinoic acid for 5-7 days.[5] |
| 2 | Compound Treatment | Pre-incubate the differentiated cells with various concentrations of 6-bromo-5-methoxyindoline-2,3-dione for 2 hours. |
| 3 | Aβ-induced Toxicity | Add pre-aggregated Aβ1-42 oligomers to the cell culture medium and incubate for 24-48 hours. |
| 4 | Cell Viability Assessment | Measure cell viability using an MTT or LDH assay to determine the protective effect of the compound. |
| 5 | Western Blot Analysis | Lyse the cells and perform Western blot analysis to assess the levels of phosphorylated tau (p-tau) and intracellular Aβ. This will provide mechanistic insights into the compound's effect on AD pathology.[6] |
Table 2: Protocol for Aβ-Induced Neurotoxicity Assay.
Assessment of Anti-Neuroinflammatory Activity
Objective: To determine the effect of 6-bromo-5-methoxyindoline-2,3-dione on the inflammatory response of microglial cells.
Rationale: BV-2 immortalized murine microglial cells are a standard model for studying neuroinflammation.[7] Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the release of pro-inflammatory mediators.[8] This assay will evaluate the compound's ability to suppress this inflammatory cascade.
Experimental Protocol: Anti-inflammatory Assay in BV-2 Microglia
| Step | Procedure | Details and Rationale |
| 1 | Cell Culture | Culture BV-2 microglial cells in standard media. |
| 2 | Compound Treatment | Pre-treat the cells with different concentrations of 6-bromo-5-methoxyindoline-2,3-dione for 1 hour. |
| 3 | LPS Stimulation | Add LPS (1 µg/mL) to the media to induce an inflammatory response and incubate for 24 hours.[9] |
| 4 | Nitric Oxide Measurement | Collect the cell culture supernatant and measure the concentration of nitric oxide using the Griess assay.[10][11] |
| 5 | Cytokine Analysis | Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits. |
Table 3: Protocol for Anti-inflammatory Assay in BV-2 Microglia.
Evaluation of Antioxidant Properties
Objective: To assess the ability of 6-bromo-5-methoxyindoline-2,3-dione to mitigate oxidative stress in a neuronal cell model.
Rationale: Oxidative stress is a common feature of neurodegenerative diseases. The PC12 cell line, derived from a rat pheochromocytoma, is a useful model for studying oxidative stress in a neuronal context, particularly in models of Parkinson's disease where they are sensitive to toxins like MPP+.[12]
Experimental Protocol: Oxidative Stress Assay in PC12 Cells
| Step | Procedure | Details and Rationale |
| 1 | Cell Culture | Culture PC12 cells in appropriate media. |
| 2 | Compound Treatment | Pre-treat the cells with various concentrations of the compound for 2 hours. |
| 3 | Induction of Oxidative Stress | Induce oxidative stress by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or hydrogen peroxide (H2O2). |
| 4 | ROS Measurement | Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFDA or a luminescent assay such as the ROS-Glo™ H2O2 Assay.[13] |
| 5 | Cell Viability Assessment | Determine cell viability using an MTT assay to correlate ROS levels with cell death. |
Table 4: Protocol for Oxidative Stress Assay in PC12 Cells.
PART 2: In Vivo Proof-of-Concept Studies
Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of 6-bromo-5-methoxyindoline-2,3-dione in a transgenic mouse model of Alzheimer's disease.
Rationale: The APP/PS1 transgenic mouse model overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations, leading to age-dependent development of Aβ plaques and cognitive deficits, mimicking key aspects of human AD.[14]
Experimental Protocol: Efficacy Study in APP/PS1 Mice
| Step | Procedure | Details and Rationale |
| 1 | Animal Model | Use aged APP/PS1 transgenic mice (e.g., 6-8 months old) and age-matched wild-type controls. |
| 2 | Compound Administration | Administer 6-bromo-5-methoxyindoline-2,3-dione daily via oral gavage or intraperitoneal injection for a period of 4-8 weeks. A dose of 100 mg/kg has been shown to be neuroprotective for isatin in some models.[15] |
| 3 | Behavioral Testing | At the end of the treatment period, assess cognitive function using behavioral tests such as the Morris water maze or the novel object recognition test. |
| 4 | Histopathological Analysis | Following behavioral testing, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify Aβ plaque load and neuroinflammation (microgliosis and astrogliosis). |
| 5 | Biochemical Analysis | Homogenize brain tissue and perform ELISA or Western blot to measure the levels of soluble and insoluble Aβ and phosphorylated tau. |
Table 5: Protocol for In Vivo Study in an Alzheimer's Disease Mouse Model.
Parkinson's Disease Mouse Model
Objective: To assess the neuroprotective effects of 6-bromo-5-methoxyindoline-2,3-dione in a mouse model of Parkinson's disease.
Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease that recapitulates the loss of dopaminergic neurons in the substantia nigra.[16] Pre-treatment with isatin has been shown to ameliorate locomotor deficits in this model.[2]
Experimental Protocol: Efficacy Study in MPTP-induced Parkinsonism
| Step | Procedure | Details and Rationale |
| 1 | Animal Model | Use adult C57BL/6 mice. |
| 2 | Compound Administration | Pre-treat the mice with 6-bromo-5-methoxyindoline-2,3-dione for a specified period (e.g., 7 days) prior to MPTP administration. A dose of 100 mg/kg, i.p., has been used for isatin.[1] |
| 3 | MPTP Induction | Induce Parkinsonism by administering MPTP (e.g., 30 mg/kg, i.p.).[1] |
| 4 | Behavioral Assessment | Evaluate motor function using tests such as the rotarod test and the open field test.[16] |
| 5 | Neurochemical Analysis | Analyze the levels of dopamine and its metabolites in the striatum using HPLC. |
| 6 | Immunohistochemistry | Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons. |
Table 6: Protocol for In Vivo Study in a Parkinson's Disease Mouse Model.
Conclusion and Future Directions
6-bromo-5-methoxyindoline-2,3-dione represents a promising, yet underexplored, candidate for the development of novel therapeutics for neurodegenerative diseases. Its isatin core suggests a multifactorial mechanism of action that could address the complex pathology of these disorders. The protocols detailed in this document provide a robust framework for the systematic evaluation of its therapeutic potential, from initial in vitro screening to in vivo proof-of-concept studies. Future research should focus on optimizing the synthesis of this compound, evaluating its pharmacokinetic and safety profiles, and exploring its efficacy in a wider range of neurodegenerative disease models.
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- APP/PS1 Transgenic Mice Treated with Aluminum: An Update of Alzheimer's Disease Model. (2015). Journal of Alzheimer's Disease, 46(3), 639–649.
- Yemisci, M., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 146–151.
- An, H., et al. (2022). An Antioxidant Cocktail of tert-Butylhydroquinone and a Manganese Porphyrin Induces Toxic Levels of Oxidative Stress in Cancer Cells. Antioxidants, 11(11), 2216.
- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (128), 55734.
-
ResearchGate. (n.d.). Effect of MPP +-induced cytotoxicity in PC12 cells. Retrieved January 26, 2026, from [Link].
- Moritz, K. E., et al. (2023). Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. International Journal of Molecular Sciences, 24(19), 14798.
- Scholtzova, H., et al. (2014). Amyloid β and Tau Alzheimer's disease related pathology is reduced by Toll-like receptor 9 stimulation.
- Buneeva, O. A., et al. (2020). A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research. Molecules, 25(12), 2769.
-
ResearchGate. (n.d.). Western blot (WB) analysis of phosphorylated (pTau) and total tau (Tau). Retrieved January 26, 2026, from [Link].
- Wiatrak, B., et al. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. International Journal of Molecular Sciences, 22(8), 4225.
- protocols.io. (2023). Western Blot Analysis V.1.
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Unlocking Cellular Insights: A Guide to Developing Novel Probes from 6-Bromo-5-methoxyindoline-2,3-dione
Introduction: The Versatile Isatin Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular probes to interrogate complex biological systems is a perpetual frontier. Within the vast landscape of heterocyclic chemistry, the isatin (1H-indole-2,3-dione) scaffold has emerged as a privileged structure, prized for its synthetic tractability and diverse biological activities.[1][2] This guide focuses on a specifically substituted analogue, 6-bromo-5-methoxyindoline-2,3-dione, a versatile starting material for the development of innovative probes for bioimaging and enzyme activity assessment. The strategic placement of the bromo and methoxy groups on the isatin ring provides unique electronic and steric properties, influencing the reactivity and spectral characteristics of the resulting probes.
This document provides a comprehensive overview of the design principles, synthetic protocols, and application guidelines for developing novel probes from 6-bromo-5-methoxyindoline-2,3-dione. We will delve into the chemical logic behind the synthetic strategies and offer detailed, field-proven protocols to empower your research endeavors.
Core Principles of Probe Design with 6-Bromo-5-methoxyindoline-2,3-dione
The development of effective molecular probes hinges on a clear understanding of the structure-activity relationship. The 6-bromo-5-methoxyindoline-2,3-dione scaffold offers several key features for rational probe design:
-
The Reactive C3-Carbonyl Group: The ketone at the C3 position of the isatin ring is the primary site for derivatization. It readily undergoes condensation reactions with a variety of nucleophiles, including aromatic amines and compounds with active methylene groups.[3][4] This allows for the straightforward installation of fluorophores, recognition motifs, or reactive groups for covalent labeling.
-
Modulation of Electronic Properties: The electron-withdrawing bromine atom at the 6-position and the electron-donating methoxy group at the 5-position create a unique electronic environment. This substitution pattern can influence the photophysical properties of conjugated fluorophores, potentially leading to desirable shifts in excitation and emission wavelengths.
-
Lipophilicity and Membrane Permeability: The presence of the bromo and methoxy groups can modulate the lipophilicity of the final probe, which is a critical factor for its ability to cross cellular membranes and reach its intended target.
The general workflow for developing a probe from 6-bromo-5-methoxyindoline-2,3-dione can be visualized as follows:
Caption: General workflow for probe development.
Application Note 1: Synthesis of a Schiff Base Fluorescent Probe for Cellular Imaging
Objective: To synthesize a novel fluorescent probe for live-cell imaging by conjugating 6-bromo-5-methoxyindoline-2,3-dione with a fluorescent aromatic amine. Schiff base formation is a robust and efficient method for linking the isatin scaffold to a reporter molecule.[3][5]
Scientific Rationale
The formation of a Schiff base (imine) between the C3-carbonyl of the isatin and a primary amine of a fluorophore creates a conjugated system that can exhibit unique photophysical properties. The electronic characteristics of both the isatin and the fluorophore will influence the final absorption and emission spectra of the probe. The resulting probe is designed to be cell-permeable, allowing for the visualization of intracellular structures.
Experimental Protocol
Materials:
-
6-bromo-5-methoxyindoline-2,3-dione
-
4-(Diethylamino)salicylaldehyde (or other suitable fluorescent amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 6-bromo-5-methoxyindoline-2,3-dione in 20 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add 1.1 mmol of the fluorescent aromatic amine (e.g., a derivative of 4-(diethylamino)salicylaldehyde).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The formation of a new, more intensely colored spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the desired compound.
-
Characterization: Characterize the purified probe using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, Stokes shift, and quantum yield.
-
Expected Results and Data Presentation
The successful synthesis will yield a novel Schiff base with distinct spectroscopic properties.
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Colored solid |
| λ_abs (max) | Dependent on fluorophore |
| λ_em (max) | Dependent on fluorophore |
| Stokes Shift | > 30 nm |
Application Note 2: Development of a Knoevenagel Adduct as a Potential Enzyme Inhibitor
Objective: To synthesize a Knoevenagel condensation product of 6-bromo-5-methoxyindoline-2,3-dione with an active methylene compound, creating a molecule with potential as an enzyme inhibitor, for example, against caspases.[6][7]
Scientific Rationale
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds.[4][8] Reacting the C3-carbonyl of the isatin with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) results in an α,β-unsaturated system. This Michael acceptor can potentially react covalently with nucleophilic residues in the active site of enzymes, such as the cysteine in the active site of caspases, leading to irreversible inhibition.
Caption: Knoevenagel condensation for inhibitor synthesis.
Experimental Protocol
Materials:
-
6-bromo-5-methoxyindoline-2,3-dione
-
Malononitrile (or other active methylene compound)
-
Piperidine (catalyst)
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 6-bromo-5-methoxyindoline-2,3-dione and 1.2 mmol of malononitrile in 15 mL of absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture as a colored solid.
-
Work-up: Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterization: Confirm the structure of the Knoevenagel adduct using ¹H NMR, ¹³C NMR, and MS.
Protocol for Enzyme Inhibition Assay (Example: Caspase-3)
Materials:
-
Synthesized Knoevenagel adduct (inhibitor)
-
Recombinant human caspase-3
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO and make serial dilutions in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant caspase-3 and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Assay: a. To each well of the 96-well plate, add the desired concentration of the inhibitor. b. Add the diluted caspase-3 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate to each well. d. Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical reactions of the isatin scaffold. To ensure the trustworthiness of your results, it is crucial to perform thorough characterization of your synthesized probes.
-
Purity: Confirm the purity of your final compounds using techniques like HPLC or elemental analysis. Impurities can significantly affect the photophysical properties and biological activity.
-
Structural Integrity: Unambiguously confirm the structure of your probes using 1D and 2D NMR spectroscopy.
-
Reproducibility: Repeat your syntheses and biological assays to ensure the reproducibility of your findings.
By adhering to these principles of rigorous chemical synthesis and characterization, you can be confident in the validity of the data generated with your novel probes.
References
-
Knoevenagel Condensation. Wikipedia. [Link]
-
Synthesis and characterization of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. ResearchGate. [Link]
-
Chronological development of functional fluorophores for bio-imaging. ResearchGate. [Link]
-
Caspase Substrates and Inhibitors. National Center for Biotechnology Information. [Link]
-
Chronological development of functional fluorophores for bio-imaging. PubMed. [Link]
-
Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Beilstein Archives. [Link]
-
Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. MDPI. [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Royal Society of Chemistry. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. National Center for Biotechnology Information. [Link]
-
Prospects for Caspase Inhibitors. ResearchGate. [Link]
-
Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. National Center for Biotechnology Information. [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Center for Biotechnology Information. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]
-
DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES. Academia.edu. [Link]
-
Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Bentham Science. [Link]
-
The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. [Link]
-
ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]
-
5-Methoxyisatin. National Center for Biotechnology Information. [Link]
-
Synthesis of a Pyrene-Derived Schiff Base and Its Selective Fluorescent Enhancement by Zinc and Aluminum Ions. Scientific Research Publishing. [Link]
Sources
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- 2. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-5-methoxyindoline-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 6-bromo-5-methoxyindoline-2,3-dione (also known as 6-bromo-5-methoxyisatin). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic intermediate. Achieving high purity is critical for downstream applications, including drug discovery and materials science, as even minor impurities can significantly impact biological activity and reaction outcomes.
This guide provides answers to common purification challenges, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, discolored solid. What are the likely impurities and what's the best first step?
This is a common issue, often arising from side reactions or degradation during synthesis, particularly if elevated temperatures were used. The dark color typically indicates the presence of polymeric or highly conjugated byproducts.
Common Impurities:
-
Unreacted Starting Materials: Depending on your synthetic route (e.g., Sandmeyer or Stolle synthesis), residual anilines or other precursors may be present.[1][2]
-
Over-brominated or Isomeric Products: In some cases, dibrominated or other positional isomers can form.
-
Hydrolyzed Intermediates: Precursors to the final cyclization step might persist if the reaction did not go to completion.
-
Degradation Products: Isatins can be sensitive to harsh acidic or basic conditions, leading to ring-opened or decomposition products.
Recommended First Step: Before attempting sophisticated purification, perform a simple workup. We recommend triturating or washing the crude solid with a solvent in which the desired product has poor solubility but the impurities are more soluble.
-
Initial Wash Protocol:
-
Suspend the crude solid in a minimal amount of cold diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1).
-
Stir vigorously for 15-20 minutes.
-
Filter the solid under vacuum and wash the filter cake with another small portion of the cold solvent.
-
Dry the solid and analyze its purity by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to decide the next steps.[3]
-
This initial wash often removes a significant portion of less polar impurities and can dramatically improve the color and handling properties of your material, making subsequent chromatography or recrystallization more effective.
Q2: What is the most effective method for purifying 6-bromo-5-methoxyindoline-2,3-dione on a large scale?
For multi-gram to kilogram scale, recrystallization is generally the most efficient and cost-effective method. However, it requires identifying a suitable single-solvent or dual-solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For isatin derivatives, polar solvents are often a good starting point.
Recommended Solvents for Recrystallization:
-
Ethanol or Methanol
-
Acetic Acid
-
Dimethylformamide (DMF) / Water
-
Dioxane / Water
If recrystallization fails to provide the desired purity, a preliminary purification by flash column chromatography on a small scale to obtain a seed crystal and a highly purified sample is recommended, followed by bulk recrystallization.
Q3: I'm struggling with column chromatography. How do I select the optimal solvent system for silica gel?
Choosing the right eluent is crucial for achieving good separation. The key is to find a solvent system where the desired compound has a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This typically provides the best resolution on a silica gel column.
Step-by-Step Solvent Selection:
-
Start with a Standard System: For isatins, a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate) is a standard choice.[4][5]
-
Run TLC Plates: Spot your crude material on several TLC plates and develop them in jars containing different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Analyze the Rf: Identify the solvent system that gives your product an Rf value in the target range (0.25-0.35) and provides the best separation from visible impurities.
-
Consider Additives: If you observe significant tailing or streaking on the TLC plate, it may be due to the slightly acidic nature of the isatin N-H proton interacting with the silica. Adding a small amount of acetic acid (0.1-1%) or triethylamine (0.1%) to your eluent can often resolve this by neutralizing active sites on the silica or the compound itself.
Solvent System Selection Guide
| Polarity of Impurities | Recommended Starting Eluent (Hexane/EtOAc) | Rationale |
| Less Polar | 70:30 to 60:40 | Impurities will elute first, allowing for clean separation of the more polar product. |
| More Polar | 80:20 to 70:30 | The product will elute before the highly polar impurities, which may remain on the column. |
| Similar Polarity | Gradient Elution (e.g., 90:10 -> 60:40) | A gradient can help resolve compounds with very close Rf values by gradually increasing the eluent strength. |
Q4: My final product is pure by NMR, but it has a brownish tint instead of the expected bright color. Is this a problem?
While a clean NMR spectrum is a good indicator of structural integrity, a persistent off-color can suggest the presence of trace amounts of highly colored impurities that may not be detectable by NMR (typically impurities <1-2%). These could be baseline impurities from the chromatography or trace metal catalysts from a preceding reaction step.
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the product in a suitable hot solvent (like ethanol or ethyl acetate), add a small amount of activated carbon (charcoal), boil for 5-10 minutes, and then filter the hot solution through a pad of Celite®. This is highly effective at removing colored, non-polar impurities.
-
Final Recrystallization: Perform one final, careful recrystallization after the charcoal treatment.
-
Purity Analysis: Re-analyze the product by a more sensitive method, such as UPLC or HPLC-MS, to confirm purity.[6][7]
For most applications, a slight off-color in an otherwise pure compound is not functionally significant. However, for applications requiring high optical clarity or in late-stage drug development, addressing the color is important.
Troubleshooting & Experimental Protocols
Workflow for Purification of 6-bromo-5-methoxyindoline-2,3-dione
The following diagram outlines the logical workflow for purifying the crude product.
Caption: General purification workflow for 6-bromo-5-methoxyindoline-2,3-dione.
Protocol 1: Flash Column Chromatography
This protocol is designed for purifying 1-5 grams of crude material.
Materials:
-
Silica Gel (60 Å, 40-63 µm particle size)
-
Eluent (e.g., Hexane/Ethyl Acetate, ratio determined by TLC)
-
Crude 6-bromo-5-methoxyindoline-2,3-dione
-
Small amount of clean sand and cotton wool
Procedure:
-
Column Preparation:
-
Insert a small cotton wool plug at the bottom of a glass chromatography column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in your chosen eluent (approx. 1.5x the volume of the dry silica). For 1g of crude material, use approximately 40-50g of silica.
-
Pour the slurry into the column. Use gentle air pressure to pack the column bed evenly, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3x the mass of your compound) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent. Using a pipette, carefully apply the solution to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand/silica.
-
Apply gentle, steady air pressure to begin eluting the solvent through the column. Maintain a consistent flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Once the desired product begins to elute, collect the fractions containing it.
-
Combine all fractions that show a single, clean spot for your product on the TLC plate.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- Google Patents.US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry. [Link]
-
Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. [Link]
-
ResearchGate. How to solve the problem with His-tagged protein purification?. [Link]
- Google Patents.CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Google Patents.
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. [Link]
-
SIELC. Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. [Link]
-
Mishra, P., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
The Royal Society of Chemistry. Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. [Link]
-
Brennan, M. R., et al. THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Preprints.org. Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. [Link]
-
YouTube. Common Problems During His-tag Purification. [Link]
-
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlust. [Link]
-
ResearchGate. Protein purification troubleshooting. [Link]
-
da Silva, J. F., et al. (2001). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Journal of the Brazilian Chemical Society. [Link]
-
MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]
-
Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]
-
Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]
-
ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]
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- 7. Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
preventing degradation of 6-bromo-5-methoxyindoline-2,3-dione during experiments
Welcome to the technical support center for 6-bromo-5-methoxyindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable isatin derivative during experimental procedures. As a specialized heterocyclic compound, its stability is paramount for reproducible and accurate results. This guide offers troubleshooting advice, frequently asked questions, and best-practice protocols to ensure the integrity of your experiments.
Understanding the Molecule: Sensitivity and Reactivity
6-bromo-5-methoxyindoline-2,3-dione belongs to the isatin family, a class of compounds known for their versatile biological activities.[1][2] However, the inherent reactivity of the isatin core, particularly the dicarbonyl system and the lactam functionality, makes it susceptible to degradation under various experimental conditions. The presence of a bromine atom (an electron-withdrawing group) and a methoxy group (an electron-donating group) on the aromatic ring further modulates its electronic properties and, consequently, its stability.[3]
This guide will address the common challenges encountered when working with this compound and provide practical solutions to mitigate degradation.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Question 1: Why is my solid 6-bromo-5-methoxyindoline-2,3-dione changing color from its original reddish-orange appearance?
Answer: A color change in the solid-state is a primary indicator of degradation. The reddish-orange hue of isatin derivatives is characteristic of the conjugated dione system.[4] A shift to a lighter, yellowish, or even brownish color suggests the formation of degradation products.
Underlying Causes:
-
Photodegradation: Isatins and related indole derivatives can be sensitive to light.[5] Exposure to ambient laboratory light, especially UV or short-wavelength visible light, can induce photochemical reactions, leading to the formation of unknown byproducts.
-
Moisture: The compound is susceptible to hydrolysis in the presence of water. Even atmospheric moisture can be sufficient to initiate slow degradation over time, especially if the container is not properly sealed.
-
Oxidation: Exposure to air, particularly in the presence of light or trace metal impurities, can lead to oxidative degradation.[1] The isatin core can be oxidized to form isatoic anhydride derivatives.[1][2]
Preventative Measures & Protocols:
-
Storage: Always store 6-bromo-5-methoxyindoline-2,3-dione in an amber glass vial to protect it from light. The vial should be tightly sealed to minimize exposure to moisture and air. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.
-
Handling: When weighing or handling the solid compound, do so in a controlled environment with minimal exposure to direct light. Avoid leaving the container open for extended periods.
Question 2: I'm observing unexpected peaks in my analytical chromatography (HPLC, LC-MS) after dissolving the compound. What could be the cause?
Answer: The appearance of new peaks in your chromatogram is a clear sign of degradation in solution. The rate and nature of this degradation are highly dependent on the solvent, pH, and temperature.
Underlying Causes & Degradation Pathways:
-
Hydrolysis: The most common degradation pathway in solution is the hydrolysis of the γ-lactam ring of the isatin core. This reaction is catalyzed by both acid and base and leads to the formation of the corresponding isatinic acid derivative.[4][6] The rate of hydrolysis is pH-dependent.[6]
-
Solvent Reactivity: Certain solvents can react with the isatin core. Protic solvents, especially under non-neutral pH conditions, can participate in hydrolysis. Highly nucleophilic solvents may also react with the electrophilic carbonyl carbons.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow to identify and mitigate in-solution degradation:
Caption: Troubleshooting workflow for in-solution degradation.
Recommended Solvents and Handling:
| Solvent Class | Recommended | Use with Caution | Avoid | Rationale |
| Aprotic Polar | Acetonitrile, DMSO, DMF | Generally good solvating power and less reactive. | ||
| Ethers | THF, 1,4-Dioxane | Good for reactions where protic solvents are not suitable. | ||
| Chlorinated | Dichloromethane (DCM) | Useful for extractions and chromatography, but ensure it is free of acidic impurities. | ||
| Protic | Methanol, Ethanol | Water (especially at non-neutral pH) | Can participate in hydrolysis. Use freshly distilled and anhydrous where possible. | |
| Aqueous Buffers | pH 6-7.5 | pH < 6 or > 7.5 | The γ-lactam ring is susceptible to acid and base-catalyzed hydrolysis.[6] |
Experimental Protocol: Preparing a Stock Solution
-
Use a high-purity, anhydrous solvent.
-
Bring the solid 6-bromo-5-methoxyindoline-2,3-dione and the solvent to room temperature before preparing the solution to avoid condensation.
-
Prepare the solution fresh for each experiment whenever possible.
-
If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protected vial.
-
Before use, allow the frozen solution to thaw completely and vortex gently to ensure homogeneity.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for long-term stability? A: For long-term storage, keep the solid compound at -20°C in a tightly sealed amber vial that has been flushed with an inert gas (argon or nitrogen).
Q: Can I use a rotary evaporator to concentrate a solution of this compound? A: Yes, but with caution. Use a low bath temperature (<40°C) and ensure the vacuum is applied gradually to prevent bumping. Prolonged exposure to heat can lead to degradation.
Q: What are the likely degradation products I should look out for? A: The two most common degradation products are the corresponding isatinic acid (from hydrolysis of the lactam) and isatoic anhydride (from oxidation).
Potential Degradation Pathways:
Caption: Common degradation pathways of the isatin core.
Q: How can I monitor the purity of my compound over time? A: Thin-layer chromatography (TLC) is a quick method for routine checks. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.[8] A stability-indicating HPLC method should be developed to resolve the parent compound from its potential degradation products.
References
-
Varun, Sonam, and Rita Kakkar. "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications." MedChemComm, vol. 10, no. 3, 2019, pp. 351-368, [Link].
-
da Silva, J. F. M., et al. "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001, pp. 273-324, [Link].
-
Medvedev, A. E., et al. "Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors." ACS Omega, vol. 7, no. 19, 2022, pp. 16866-16880, [Link].
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"Thiophene." Wikipedia, [Link].
-
El-Nahas, A. M., et al. "Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water- N, N-dimethylacetamide mixtures." International Journal of Chemical Kinetics, vol. 42, no. 8, 2010, pp. 489-497, [Link].
-
Nath, M., et al. "Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery." International Journal of Molecular Sciences, vol. 23, no. 5, 2022, p. 2533, [Link].
-
Sahoo, B. M., et al. "Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding." ACS Omega, vol. 8, no. 36, 2023, pp. 32749-32758, [Link].
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"6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE." Gsrs.ncats.nih.gov, [Link].
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"Synthesis, characterization and thermal degradation of functional benzoxazine monomers and polymers containing phenylphosphine oxide." ResearchGate, [Link].
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"Protection of Light Sensitive Products." Pharmaguideline, 15 Feb. 2015, [Link].
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"Effects of electron donating and withdrawing substituents on crystal structures, cytotoxicity and in silico DNA interactions of isatinoxime Schiff base ligands." ResearchGate, [Link].
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"Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity." MDPI, [Link].
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"The Synthesis and Characterization of Bemotrizinol Impurities." Orbital: The Electronic Journal of Chemistry, [Link].
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Meeran, M. Nagor, and A. Z. Hussain. "Synthesis, Characterization and DPPH Scavenging Assay of Isatin Related Spiroheterocyclic Compounds." Indian Journal of Pharmaceutical Sciences, vol. 78, no. 1, 2016, pp. 143-151, [Link].
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de Araujo, W. R., et al. "White Light-Photolysis for the Removal of Polycyclic Aromatic Hydrocarbons from Proximity Firefighting Protective Clothing." Molecules, vol. 25, no. 20, 2020, p. 4731, [Link].
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"Solvent effects on the fluorescent states of indole derivatives–dipole moments." ResearchGate, [Link].
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Page, M. I., and P. Webster. "The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives." Journal of the Chemical Society, Perkin Transactions 2, no. 5, 1993, pp. 805-811, [Link].
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"Stability of alkoxy-substituted inden-2-ones and 6,7-dimethoxy-1,4-diphenyl-2,3-naphthoquinone." Journal of the Chemical Society, Perkin Transactions 1, [Link].
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Flas, K., et al. "Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives." International Journal of Molecular Sciences, vol. 25, no. 8, 2024, p. 4239, [Link].
-
Roge, A. B., et al. "Forced Degradation Study: An Important Tool in Drug Development." Asian Journal of Research in Chemistry, vol. 7, no. 1, 2014, pp. 99-102, [Link].
-
Kumar, S., et al. "Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor." Cancers, vol. 14, no. 13, 2022, p. 3208, [Link].
-
"A Review on Isatin and Its Biological Activities." Asian Journal of Pharmaceutical Research and Development, [Link].
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Technical Support Center: Purity Assessment of 6-bromo-5-methoxyindoline-2,3-dione
Welcome to the technical support center for the analytical techniques used in the purity assessment of 6-bromo-5-methoxyindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accurate and reliable characterization of this important synthetic intermediate.
Introduction to Purity Assessment of 6-bromo-5-methoxyindoline-2,3-dione
6-bromo-5-methoxyindoline-2,3-dione, a substituted isatin, is a valuable building block in medicinal chemistry. Isatin and its derivatives are known for a wide range of biological activities, including potential anticancer, antiviral, and antimicrobial properties.[1][2] The purity of this intermediate is paramount, as even small amounts of impurities can significantly impact the yield, stereochemistry, and biological activity of the final active pharmaceutical ingredient (API).[3][4][5] This guide provides a comprehensive overview of the analytical techniques for purity assessment and offers solutions to common challenges encountered during analysis.
A multi-faceted approach is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity determination, while spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide crucial information for structural confirmation and impurity identification.
Overall Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of 6-bromo-5-methoxyindoline-2,3-dione.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 6-bromo-5-methoxyindoline-2,3-dione on a Target Protein: A Comparative Guide
Introduction
The relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space, with indole derivatives representing a particularly fruitful area of investigation. Within this class, 6-bromo-5-methoxyindoline-2,3-dione has emerged as a compound of interest. Preliminary high-throughput screening has suggested its potential as an inhibitor of "Target-X," a hypothetical protein kinase implicated in a significant disease pathway. Protein kinases are a critical class of enzymes that regulate a majority of cellular processes by phosphorylating specific protein substrates.[1] Their dysregulation is a hallmark of many diseases, making them a prominent target for therapeutic intervention.[][3]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of 6-bromo-5-methoxyindoline-2,3-dione against its putative target, Target-X. We will delineate a multi-tiered experimental approach, from initial biochemical confirmation to cell-based validation, and objectively compare its performance against established kinase inhibitors. The causality behind each experimental choice is explained to ensure a robust and self-validating workflow.
A Multi-Pronged Approach to Inhibitor Validation
A thorough validation of a potential inhibitor's efficacy and mechanism of action requires a multi-faceted approach. Relying on a single experimental readout can be misleading. Therefore, we propose a three-tiered validation workflow designed to build a comprehensive understanding of the interaction between 6-bromo-5-methoxyindoline-2,3-dione and Target-X. This workflow progresses from direct biochemical measurements to a more physiologically relevant cellular context.
Caption: Hypothetical signaling pathway of Target-X and its inhibition.
-
Cell Culture and Treatment: Culture a cell line known to express Target-X and its downstream signaling pathway. Treat the cells with increasing concentrations of 6-bromo-5-methoxyindoline-2,3-dione for a specified duration. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane. [6][7]5. Blocking: Block the membrane with a suitable blocking agent, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the Target-X substrate. In a parallel blot, use an antibody that recognizes the total amount of the substrate protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal to determine the extent of inhibition.
Tier 3: Comparative Analysis - How Does it Stack Up Against the Competition?
To understand the potential of 6-bromo-5-methoxyindoline-2,3-dione as a lead compound, it is essential to benchmark its performance against known inhibitors of the same target class. For this guide, we will compare it to two well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor, and Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy. [8][9][10][11] Rationale: This comparative analysis provides context for the potency and potential selectivity of 6-bromo-5-methoxyindoline-2,3-dione. A favorable comparison against established inhibitors would strengthen the case for its further development.
Comparative Data Summary
The following table presents hypothetical data that could be generated from the aforementioned experiments, comparing 6-bromo-5-methoxyindoline-2,3-dione with Staurosporine and Dasatinib against Target-X.
| Parameter | 6-bromo-5-methoxyindoline-2,3-dione | Staurosporine | Dasatinib |
| In Vitro IC50 (nM) | 50 | 10 | 25 |
| Binding Affinity (Kd) (nM) | 75 | 15 | 40 |
| Cellular IC50 (nM) | 250 | 50 | 100 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, 6-bromo-5-methoxyindoline-2,3-dione shows potent inhibition of Target-X, albeit with a slightly lower potency than the broad-spectrum inhibitor Staurosporine. [9]Its potency is comparable to Dasatinib, a clinically relevant inhibitor. [10][11]The higher cellular IC50 compared to the biochemical IC50 is a common observation and can be attributed to factors such as cell permeability and off-target effects. Further studies would be required to assess the selectivity of 6-bromo-5-methoxyindoline-2,3-dione against a panel of other kinases to understand its specificity profile.
Conclusion
This guide has outlined a rigorous, multi-tiered approach to validate the inhibitory effect of 6-bromo-5-methoxyindoline-2,3-dione on a putative protein kinase target. By systematically progressing from direct biochemical assays to cell-based functional readouts and culminating in a comparative analysis against established inhibitors, researchers can build a comprehensive and robust data package. This structured approach, grounded in sound scientific principles, is essential for making informed decisions in the early stages of drug discovery and development. The methodologies described herein provide a solid foundation for the thorough characterization of this and other novel enzyme inhibitors.
References
-
(No author given). (n.d.). 5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. Retrieved from [Link]
-
Ciulli, A. (2012). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 857, 43-63. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Dasatinib? Patsnap Synapse. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). Protein kinase inhibition of clinically important staurosporine analogues. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein kinase inhibitor. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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(No author given). (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io. Retrieved from [Link]
-
gsrs. (n.d.). 6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE. Retrieved from [Link]
-
Chen, Y., et al. (2011). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. Oncotarget, 2(1-2), 86-98. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Yoshizawa, S., et al. (1990). Tumor-promoting activity of staurosporine, a protein kinase inhibitor on mouse skin. Cancer Research, 50(16), 5043-5047. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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(No author given). (n.d.). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. Retrieved from [Link]
-
(No author given). (2024, June 21). What are Protein kinases inhibitors and how do they work? News-Medical.Net. Retrieved from [Link]
-
(No author given). (2019, May 21). How to choose the concentration of protein and ligand for ITC experiment? ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. Retrieved from [Link]
-
(No author given). (2017, March 15). Pan/Phospho Analysis For Western Blot Normalization. Protocols.io. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]
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(No author given). (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). What is a Kinase Inhibitor? News-Medical.Net. Retrieved from [Link]
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(No author given). (n.d.). ADP Glo Protocol. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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(No author given). (n.d.). Staurosporine, a novel protein kinase inhibitor, enhances HL-60-cell differentiation induced by various compounds. PubMed. Retrieved from [Link]
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(No author given). (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]
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Massive Bio. (2026, January 19). Protein Kinase Inhibitor. Retrieved from [Link]
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comparing the efficacy of different synthetic routes to 6-bromo-5-methoxyindoline-2,3-dione
An In-Depth Guide to the Synthetic Routes for 6-Bromo-5-methoxyindoline-2,3-dione: A Comparative Analysis
Introduction: The Significance of 6-Bromo-5-methoxyindoline-2,3-dione
Isatin (1H-indole-2,3-dione) and its substituted derivatives are foundational scaffolds in medicinal chemistry and drug development.[1][2][3] These heterocyclic compounds serve as versatile precursors for a wide array of more complex molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][4] The specific analogue, 6-bromo-5-methoxyindoline-2,3-dione (also known as 6-bromo-5-methoxyisatin), is a highly valuable intermediate. The strategic placement of the bromo and methoxy groups on the aromatic ring allows for targeted downstream functionalization, making it a key building block for synthesizing novel therapeutic agents.
This guide provides a comparative analysis of the principal synthetic pathways to 6-bromo-5-methoxyindoline-2,3-dione. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective efficacies based on yield, purity, scalability, and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important isatin derivative.
Synthetic Strategies: An Overview
The synthesis of substituted isatins is a well-established field, with several named reactions providing reliable routes from various aniline precursors. The most prominent and industrially relevant methods include the Sandmeyer, Stolle, and Gassman syntheses.[1][4][5] The selection of an optimal route is dictated by factors such as the availability and electronic nature of the starting aniline, the desired scale of the reaction, and the hazardous nature of the reagents involved.
For the synthesis of 6-bromo-5-methoxyindoline-2,3-dione, the logical and most common starting material is 4-bromo-3-methoxyaniline . The electronic properties of this precursor—specifically the positions of the electron-donating methoxy group and the electron-withdrawing bromo group—will influence the reactivity and regioselectivity of the cyclization step, a critical factor in the success of the synthesis.
Caption: Primary synthetic pathways from 4-bromo-3-methoxyaniline.
Route 1: The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is arguably the most frequently employed method for preparing isatins from anilines.[6] It is a robust, two-step procedure that is generally tolerant of a wide range of substituents on the aniline ring.
Mechanism and Rationale:
-
Isonitrosoacetanilide Formation: The synthesis begins with the reaction of the starting aniline (4-bromo-3-methoxyaniline) with chloral hydrate and hydroxylamine hydrochloride.[2] This sequence forms an intermediate chloral imine which is then hydrolyzed and subsequently condensed with hydroxylamine to yield the corresponding isonitrosoacetanilide. This step is typically performed in an aqueous medium.
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, most commonly concentrated sulfuric acid. The acid protonates the oxime nitrogen, facilitating an electrophilic aromatic substitution reaction. The newly formed ring then undergoes dehydration and tautomerization to yield the final isatin product. The high yields often observed (typically >75%) make this an attractive route.[1]
Caption: Workflow of the Sandmeyer isatin synthesis.
Experimental Protocol (Sandmeyer Route)
This protocol is a representative procedure adapted from established Sandmeyer syntheses for substituted isatins.[1][7]
Part A: Synthesis of 4'-Bromo-2'-hydroxyimino-3'-methoxyacetanilide
-
Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer and condenser, prepare a solution of chloral hydrate (0.27 mol) and sodium sulfate decahydrate (320 g) in 600 mL of deionized water. Warm the mixture to approximately 30°C to ensure complete dissolution.
-
Aniline Addition: In a separate beaker, dissolve 4-bromo-3-methoxyaniline (0.25 mol) in 150 mL of water containing concentrated hydrochloric acid (25 mL), warming gently if necessary. Add this aniline hydrochloride solution to the reaction flask.
-
Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (0.79 mol) in 250 mL of water to the reaction mixture. A thick, white suspension should form.
-
Reaction: Heat the mixture to 80-100°C. The reaction is typically complete within 2 hours.
-
Isolation: Cool the mixture to room temperature and filter the resulting solid. Wash the crude product thoroughly with water to remove inorganic salts. Dry the pale brown solid in a vacuum oven. The product is the isonitrosoacetanilide intermediate.
Part B: Cyclization to 6-Bromo-5-methoxyindoline-2,3-dione
-
Reaction Setup: Carefully heat concentrated sulfuric acid (200 mL) to 60°C in a 500 mL flask with mechanical stirring.
-
Addition of Intermediate: Add the dried 4'-bromo-2'-hydroxyimino-3'-methoxyacetanilide from Part A in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 70°C. An initial exotherm may be observed.
-
Cyclization: After the addition is complete, heat the dark mixture to 80°C for 15-20 minutes to drive the cyclization to completion.
-
Work-up: Cool the reaction mixture to ambient temperature and carefully pour it onto 2 kg of crushed ice with vigorous stirring.
-
Product Isolation and Purification: The orange-red precipitate is the crude 6-bromo-5-methoxyindoline-2,3-dione. Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from glacial acetic acid or an ethanol/water mixture can be performed for further purification.
Route 2: The Stolle Synthesis
The Stolle synthesis offers an alternative pathway that avoids the use of hydroxylamine. It involves two key transformations.
Mechanism and Rationale:
-
Amide Formation: The primary aniline (4-bromo-3-methoxyaniline) is first acylated with oxalyl chloride to form an intermediate α-chloro-α-oxoacetanilide. This reaction is typically performed in an inert solvent.
-
Intramolecular Friedel-Crafts Cyclization: The crude anilide is then subjected to Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), to effect an intramolecular electrophilic aromatic substitution, yielding the isatin.
While potentially shorter, the Stolle route has significant drawbacks. Oxalyl chloride is highly toxic and moisture-sensitive, and the strongly acidic conditions of the Friedel-Crafts step may not be compatible with all substrates. Yields can be variable, and for some anilines, this method is known to be low-yielding.[6]
Comparative Efficacy of Synthetic Routes
The choice of synthetic route is a critical decision based on a multi-faceted analysis of performance, safety, and economic factors.
| Feature | Sandmeyer Synthesis | Stolle Synthesis | Gassman Synthesis |
| Starting Materials | Substituted Aniline, Chloral Hydrate, Hydroxylamine HCl | Substituted Aniline, Oxalyl Chloride | Substituted Aniline, t-Butyl Hypochlorite, Methylthioacetate |
| Number of Steps | Two distinct operational steps | Typically two steps, can be one-pot | Multi-step, often complex |
| Typical Yields | Good to Excellent (>75% reported for many analogs)[1] | Variable, often poor to moderate[6] | Generally good, but substrate-dependent |
| Reagent Hazards | Moderate; uses conc. H₂SO₄ | High; uses toxic and corrosive oxalyl chloride and AlCl₃ | High; uses malodorous thiols and unstable intermediates |
| Scalability | Well-established for large-scale production | Challenging due to reagent hazards and exotherms | Less common for large-scale synthesis |
| Substrate Scope | Broad; very effective for anilines with electron-withdrawing groups[2] | Moderate; sensitive to acid-labile groups | Good, but the mechanism can be complex |
| Key Advantage | High reliability, cost-effective, and well-documented | Direct C-C bond formation in the cyclization step | Can access highly substituted isatins |
For the synthesis of 6-bromo-5-methoxyindoline-2,3-dione, the Sandmeyer synthesis represents the most efficacious and reliable route . Its advantages include:
-
High Trustworthiness: The procedure is well-documented and has a long history of success for a wide variety of substituted anilines.[1][6]
-
Favorable Causality: The reaction mechanism is well-understood, allowing for predictable outcomes. The two-step nature allows for the isolation and purification of the intermediate, which can lead to a purer final product.
-
Safety and Scalability: While it uses concentrated sulfuric acid, it avoids the highly toxic and difficult-to-handle reagents like oxalyl chloride, making it more amenable to scale-up.
The Stolle and Gassman syntheses, while mechanistically interesting, introduce complexities and hazards that make them less suitable for the routine or large-scale production of this specific target molecule unless the Sandmeyer route proves ineffective.
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Mishra P et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
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Al-khuzaie, F. & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
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Aziz, A. et al. (2020). An Analysis of Recent Developments in Chemistry, Synthesis and Biomedical Applicability of Isatin. Research Journal of Pharmacy and Technology, 13(9), 4467-4474. [Link]
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El-Faham, A. et al. (2012). Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Journal of the Saudi Chemical Society, 16(4), 431-436. [Link]
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A Head-to-Head Comparison: 6-Bromo-5-methoxyindoline-2,3-dione vs. 5-Methoxyindoline-2,3-dione
A Technical Guide for Medicinal Chemists and Pharmacological Researchers
Introduction: The Isatin Scaffold and the Significance of Substitution
The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The versatility of the isatin core lies in its susceptibility to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles. The reactivity of the C3-keto group and the potential for substitution on the aromatic ring make it an attractive template for drug design.
This guide provides a detailed, head-to-head comparison of two closely related isatin analogues: 6-bromo-5-methoxyindoline-2,3-dione and its unbrominated parent, 5-methoxyindoline-2,3-dione . We will dissect how the introduction of a single bromine atom at the C6 position fundamentally alters the molecule's properties, from its synthesis and chemical reactivity to its biological implications. This analysis aims to provide researchers with the field-proven insights necessary to make informed decisions when selecting a scaffold for derivatization and drug development programs.
I. Physicochemical Properties: A Tale of Two Molecules
The addition of a bromine atom to the 5-methoxyisatin core introduces significant changes to its fundamental physical and chemical properties. Bromine, being a large and electronegative atom, impacts molecular weight, lipophilicity, and electronic distribution.
The methoxy group at the C5 position is an electron-donating group, which enhances the reactivity of the indole unit.[2] The introduction of a halogen, such as bromine, at the C6 position introduces an electron-withdrawing inductive effect, which can influence the molecule's stability, reactivity, and potential for intermolecular interactions like halogen bonding.[3] This interplay of electron-donating and electron-withdrawing groups creates a unique electronic environment that distinguishes the brominated analogue from its parent compound.
| Property | 5-Methoxyindoline-2,3-dione | 6-Bromo-5-methoxyindoline-2,3-dione | Rationale for Difference |
| Molecular Formula | C₉H₇NO₃[4] | C₉H₆BrNO₃ | Addition of one bromine atom, removal of one hydrogen atom. |
| Molecular Weight | 177.16 g/mol [4] | 256.05 g/mol | The significant mass of the bromine atom. |
| Appearance | Orange to dark red crystalline powder[2][5] | (Predicted) Yellow to orange solid | Halogenation can alter crystal packing and chromophore properties. |
| Melting Point | 200 - 205 °C[2] | (Predicted) Higher than unbrominated analogue | Increased molecular weight and stronger intermolecular forces (van der Waals, dipole-dipole). |
| Lipophilicity (LogP) | (Predicted) ~1.0 | (Predicted) ~1.8 | The bromine atom significantly increases the compound's nonpolar character. |
| Electronic Nature | Electron-rich aromatic ring due to -OCH₃ | Electron density modulated by competing -OCH₃ (donating) and -Br (withdrawing) effects. | The inductive effect of bromine withdraws electron density, while the methoxy group donates it. |
II. Synthesis and Synthetic Accessibility
The synthetic routes to these compounds are a critical consideration for their practical application. While the unbrominated core is readily accessible via established methods, the introduction of bromine requires an additional, carefully controlled step.
Synthesis of 5-Methoxyindoline-2,3-dione
The most common and efficient method for synthesizing 5-substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. This two-step process begins with the corresponding aniline.[1][6]
-
Amidation: 4-methoxyaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form the intermediate N-(4-methoxyphenyl)-2-hydroxyimino-acetamide.[7][8]
-
Cyclization: This intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic cyclization to yield 5-methoxyindoline-2,3-dione with high purity and yield.[7][8]
Synthesis of 6-Bromo-5-methoxyindoline-2,3-dione
There are two primary strategies for accessing the 6-bromo analogue:
-
Direct Bromination of the Precursor: The most direct approach involves the electrophilic bromination of 5-methoxyindoline-2,3-dione. The methoxy group at C5 is an ortho-, para-director. Since the para-position (C7) is sterically hindered and the ortho-position C4 is electronically influenced by the adjacent carbonyl, the C6 position is a highly favored site for bromination. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid can be employed.
-
Synthesis from a Brominated Starting Material: An alternative is to begin the Sandmeyer synthesis with a pre-brominated aniline, namely 2-bromo-4-methoxyaniline. While this ensures regiochemical purity, this starting material is often less commercially available and more expensive than 4-methoxyaniline.
III. Comparative Reactivity and Structure-Activity Relationship (SAR)
The presence of the C6-bromo substituent creates a distinct chemical personality for the molecule, influencing both its reactivity in synthetic transformations and its interactions with biological targets.
Chemical Reactivity
-
Electrophilicity of C3-Carbonyl: The C3-carbonyl of isatin is a key electrophilic center for nucleophilic addition, a common first step in synthesizing a vast library of derivatives. The electron-withdrawing nature of the bromine atom at C6 will slightly increase the partial positive charge on the C3-carbonyl, potentially making 6-bromo-5-methoxyindoline-2,3-dione a more reactive substrate for nucleophilic attack compared to its unbrominated counterpart.
-
Electrophilic Aromatic Substitution: For further functionalization of the aromatic ring, the existing substituents dictate the outcome. In 5-methoxyisatin, the powerful ortho-, para-directing methoxy group at C5 directs incoming electrophiles primarily to the C6 position. In the 6-bromo analogue, this position is already occupied. The electronic landscape is now more complex, and further substitution is likely to be directed to the C4 position, influenced by the methoxy group but deactivated by the adjacent carbonyl and the bromine atom.
-
N-Functionalization: Reactions at the N1-position (alkylation, acylation) are generally less affected by substituents on the benzene ring, and both analogues are expected to behave similarly in these transformations.
Structure-Activity Relationship (SAR) Insights
The introduction of a halogen is a classic strategy in medicinal chemistry for several reasons, all of which are relevant when comparing these two molecules.
-
Lipophilicity and Permeability: The increased lipophilicity of the 6-bromo analogue can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. This can lead to improved bioavailability and cellular uptake.[3]
-
Metabolic Stability: Halogenation can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. The C6 position could be a potential site for hydroxylation; by introducing a bromine atom, the metabolic stability of the molecule may be enhanced, leading to a longer half-life in vivo.[9]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target's active site. This additional binding interaction can significantly increase the affinity and selectivity of the compound for its target, a phenomenon not possible with the unbrominated analogue.
-
Target Specificity: Halogenated derivatives of isatin have shown potent and sometimes improved biological activities. For instance, some halogenated isatins exhibit enhanced inhibitory potencies against enzymes like caspases compared to their non-halogenated parents.[9][10] Bromo-substituted isatins, in particular, have been noted for their anti-cancer activity.[11]
IV. Comparative Biological and Pharmacological Profile
While direct comparative studies testing these two specific molecules against a panel of targets are limited, we can infer their potential activities based on published data for closely related isatin derivatives. Isatins are known to possess a wide range of pharmacological activities.[1][12]
| Biological Target/Activity | 5-Methoxyisatin & Derivatives | 6-Bromo-5-methoxyisatin & Halogenated Analogues | Key Takeaway |
| Anticancer | Serves as an intermediate for compounds targeting cancer and neurodegenerative diseases.[2][5] | Halogenated isatins, including bromo-derivatives, show significant anticancer activity, potentially through enhanced target binding or improved metabolic stability.[10][11] | The bromo-substituent is a known strategy for enhancing anticancer potency in the isatin series. |
| Enzyme Inhibition (e.g., Caspases) | Isatin core is a known inhibitor of caspases, enzymes involved in apoptosis. | 7-Halogenated isatin sulfonamides showed slightly improved inhibitory potencies for caspase-3 and caspase-7 compared to halogen-free parent compounds.[9] | Halogenation can fine-tune the fit within an enzyme's active site, potentially increasing inhibitory activity. |
| Antimicrobial | Isatin derivatives have been investigated for antimicrobial properties.[5] | The increased lipophilicity of brominated compounds can facilitate penetration of bacterial cell walls, potentially leading to enhanced antimicrobial effects. | The bromo-analogue may offer an advantage in antimicrobial screening campaigns. |
| Antiviral (e.g., Anticoronaviral) | 5-Methoxyisatin itself has been noted as a potential anticoronaviral agent.[4][8] | The effect of C6-bromination on this specific activity is not widely reported but represents a logical avenue for SAR exploration. | Both scaffolds are promising starting points for antiviral drug discovery. |
V. Experimental Protocols
To ensure the practical applicability of this guide, we provide standardized protocols for the synthesis of the parent compound and a general assay for evaluating biological activity.
Protocol 1: Synthesis of 5-Methoxyindoline-2,3-dione
Causality: This protocol follows the well-established Sandmeyer synthesis, which is reliable for anilines bearing electron-donating groups. The two-step process ensures the controlled formation of the isonitrosoacetanilide intermediate before the acid-catalyzed cyclization, which minimizes side-product formation.
Step 1: Preparation of N-(4-methoxyphenyl)-2-hydroxyimino-acetamide
-
In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 50 g of hydroxylamine hydrochloride and 120 g of chloral hydrate in 500 mL of water.
-
Add a solution of 50 g (0.41 mol) of 4-methoxyaniline in 200 mL of water containing 35 mL of concentrated hydrochloric acid.
-
Heat the mixture to 90 °C with vigorous stirring. The reaction is typically complete within 3-4 hours, indicated by the formation of a precipitate.[7][8]
-
Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral (pH 7). Dry the product in a vacuum oven. The expected yield is typically high (85-95%).
Step 2: Cyclization to 5-Methoxyindoline-2,3-dione
-
To a 500 mL beaker, add 180 mL of concentrated sulfuric acid and warm it to 70 °C in a water bath.[7]
-
Carefully and portion-wise, add 25 g of the dried N-(4-methoxyphenyl)-2-hydroxyimino-acetamide from Step 1 over 1 hour, ensuring the temperature is maintained between 70-80 °C.
-
After the addition is complete, heat the mixture at 80 °C for an additional 15 minutes.[7]
-
Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and air dry. The expected yield is around 85-90%.[7]
Protocol 2: General MTT Cytotoxicity Assay
Causality: The MTT assay is a standard, colorimetric method for assessing cell viability. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (both isatin analogues) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium + DMSO (vehicle control) and medium only (blank). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
VI. Conclusion and Future Outlook
The head-to-head comparison of 6-bromo-5-methoxyindoline-2,3-dione and 5-methoxyindoline-2,3-dione reveals a classic case study in medicinal chemistry's structure-activity relationship principles.
-
5-Methoxyindoline-2,3-dione serves as an excellent, readily accessible starting point. Its synthesis is high-yielding and uses inexpensive starting materials. It is the ideal scaffold for initial screening and for synthetic programs where the C6 position is targeted for further derivatization.
-
6-Bromo-5-methoxyindoline-2,3-dione is the more "drug-like" analogue. The bromine atom enhances lipophilicity, provides a handle for halogen bonding, and can block a potential site of metabolism. This analogue should be prioritized in lead optimization campaigns where improved potency, cellular permeability, and metabolic stability are desired. The slight increase in synthetic complexity is a reasonable trade-off for its enhanced pharmacological potential.
For researchers and drug development professionals, the choice between these two scaffolds is not a matter of which is "better," but which is more strategically suited to the task at hand. The unbrominated analogue is a versatile entry point, while its brominated counterpart is a purpose-built tool for optimization.
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Gribble, G. W. (2016). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Royal Society of Chemistry.
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Perin, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.
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Gajdecka, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules.
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ChemicalBook. (n.d.). 5-Methoxyisatin synthesis. ChemicalBook.
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Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.
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Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
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Sapa, J., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.
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Sharma, R., et al. (2024). Theoretical Study of Isatin and its Halogenated Derivatives. Journal of Emerging Technologies and Innovative Research.
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El-Mellas, A., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate.
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Tokyo Chemical Industry. (n.d.). 6-Methoxyisatin. Tokyo Chemical Industry.
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Shen, J., et al. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate.
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Sigma-Aldrich. (n.d.). 5-Methoxyisatin. Sigma-Aldrich.
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Zaryanova, E. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules.
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Al-Omar, M. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules.
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Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
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Tokyo Chemical Industry. (n.d.). 5-Methoxyisatin. Tokyo Chemical Industry.
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Kametani, T., et al. (1976). Benzyne Reaction of 1-(2-Bromo-4,5-methylenedioxybenzyl)-3,4-dihydro-?-hydroxy-6-methoxy-2-methylisoquinolinium Iodide. Heterocycles.
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Selvam, P., & Kumar, V. (2011). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances.
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A Comparative Analysis of Isatin Analogs for Drug Discovery: Spectroscopic and Synthetic Insights into 6-Bromo-5-methoxyindoline-2,3-dione
In the landscape of modern drug discovery and medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands out as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide provides a detailed statistical and experimental analysis of key isatin analogs to inform the research and development of novel therapeutics, with a particular focus on predicting the characteristics of the promising but less-documented compound, 6-bromo-5-methoxyindoline-2,3-dione.
Due to the limited availability of direct experimental data for 6-bromo-5-methoxyindoline-2,3-dione, this guide will conduct a comparative analysis of two closely related and commercially available analogs: 6-bromo-1H-indole-2,3-dione (6-bromoisatin) and 5-methoxy-1H-indole-2,3-dione (5-methoxyisatin) . By examining the distinct effects of a bromine substituent and a methoxy group on the isatin core, we can extrapolate and predict the analytical and potentially the biological profile of the target molecule. This approach provides a robust framework for researchers to anticipate the spectroscopic signatures and guide the synthesis of 6-bromo-5-methoxyindoline-2,3-dione and other polysubstituted isatin derivatives.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic data of isatin analogs is fundamental for their identification, purity assessment, and the interpretation of their interactions with biological targets. The following sections detail the expected and observed analytical data for our comparative compounds.
Molecular Properties
The introduction of different substituents to the isatin ring significantly alters its molecular weight and elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03[1] |
| 5-methoxy-1H-indole-2,3-dione | C₉H₇NO₃ | 177.16[2] |
| 6-bromo-5-methoxyindoline-2,3-dione | C₉H₆BrNO₃ | 256.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern of the isatin core.
| Proton | 6-bromoisatin (Predicted, ppm) | 5-methoxyisatin (ppm) | Predicted Effect on 6-bromo-5-methoxyindoline-2,3-dione |
| H-4 | ~7.6 (d) | 7.15 (d) | The electron-withdrawing bromine at C6 will have a minor deshielding effect on H-4. |
| H-5 | ~7.3 (dd) | - | The methoxy group at C5 replaces this proton. |
| H-7 | ~7.8 (d) | 6.95 (dd) | The bromine at C6 will significantly deshield the adjacent H-7. |
| -OCH₃ | - | 3.75 (s) | A sharp singlet is expected around 3.8 ppm. |
| N-H | ~11.0 (s) | ~10.5 (s) | The N-H proton is acidic and its shift can be variable; both substituents will have electronic effects. |
Note: Predicted shifts are based on established substituent effects on aromatic rings.
| Carbon | 6-bromoisatin (Predicted, ppm) | 5-methoxyisatin (ppm) | Predicted Effect on 6-bromo-5-methoxyindoline-2,3-dione |
| C-2 | ~184 | ~183 | Minimal change expected. |
| C-3 | ~159 | ~159 | Minimal change expected. |
| C-3a | ~118 | ~112 | The combined electronic effects will influence this bridgehead carbon. |
| C-4 | ~125 | ~115 | The bromine at C6 will have a minor effect. |
| C-5 | ~128 | ~155 (C-OCH₃) | This carbon will be directly attached to the methoxy group. |
| C-6 | ~115 (C-Br) | ~110 | This carbon will be directly attached to the bromine atom. |
| C-7 | ~140 | ~112 | The bromine at C6 will influence the chemical shift of C-7. |
| C-7a | ~150 | ~150 | Minimal change expected. |
| -OCH₃ | - | ~56 | A characteristic peak for the methoxy carbon is expected. |
Note: Predicted shifts are based on established substituent effects on aromatic rings.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the isatin core are influenced by its substituents.
| Functional Group | 6-bromoisatin (Predicted, cm⁻¹) | 5-methoxyisatin (cm⁻¹) | Predicted Signature for 6-bromo-5-methoxyindoline-2,3-dione |
| N-H stretch | 3200-3300 | ~3250 | A broad peak in the 3200-3300 cm⁻¹ region. |
| C=O stretch (amide) | ~1740 | ~1735 | A strong absorption band around 1740 cm⁻¹. |
| C=O stretch (ketone) | ~1720 | ~1715 | A strong absorption band around 1720 cm⁻¹. |
| C-O stretch (methoxy) | - | ~1280 | A distinct peak around 1280 cm⁻¹ confirming the methoxy group. |
| C-Br stretch | 500-600 | - | A weak absorption in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Compound | Expected [M]⁺ (m/z) | Key Fragmentation Peaks |
| 6-bromo-1H-indole-2,3-dione | 225/227 (due to ⁷⁹Br/⁸¹Br isotopes) | Loss of CO, loss of Br |
| 5-methoxy-1H-indole-2,3-dione | 177 | Loss of CO, loss of CH₃ |
| 6-bromo-5-methoxyindoline-2,3-dione | 255/257 | Loss of CO, loss of CH₃, loss of Br |
Comparative Synthesis Protocols
The Sandmeyer isatin synthesis is a classical and versatile method for the preparation of isatin and its derivatives from anilines.[4][5] This section outlines the general procedure and highlights the specific considerations for the synthesis of 6-bromoisatin and 5-methoxyisatin, providing a roadmap for the synthesis of 6-bromo-5-methoxyindoline-2,3-dione.
General Sandmeyer Isatin Synthesis Workflow
Caption: General workflow for the Sandmeyer isatin synthesis.
Protocol for the Synthesis of 6-bromoisatin
This protocol is adapted from the classical Sandmeyer approach.[6]
Step 1: Synthesis of N-(3-bromophenyl)-2-(hydroxyimino)acetamide
-
In a suitable reaction vessel, dissolve 3-bromoaniline in dilute hydrochloric acid.
-
Add a solution of chloral hydrate and sodium sulfate in water.
-
Add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to 80-100 °C for 2 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with water and dry to obtain the isonitrosoacetanilide intermediate.
Step 2: Cyclization to 6-bromoisatin
-
Carefully add the N-(3-bromophenyl)-2-(hydroxyimino)acetamide intermediate in portions to pre-heated concentrated sulfuric acid (60-65 °C).
-
After the addition is complete, heat the mixture to 80 °C for a short period.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting orange precipitate, wash with water, and dry to yield a mixture of 4-bromo- and 6-bromoisatin.
-
The isomers can be separated by fractional crystallization.
Protocol for the Synthesis of 5-methoxyisatin
This synthesis starts from p-anisidine (4-methoxyaniline).[7]
Step 1: Synthesis of (2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide
-
React 4-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution.
-
Heat the reaction mixture at 90 °C for approximately 3.5 hours to yield p-methoxyisonitrosoacetanilide.[7]
Step 2: Cyclization to 5-methoxyisatin
-
Add the intermediate from the previous step to concentrated sulfuric acid at 70-80 °C.
-
After a short reflux, pour the mixture into ice water to precipitate the product.[7]
-
Filter, wash, and dry the solid to obtain 5-methoxyisatin.
Discussion and Comparative Insights
The experimental data for 6-bromoisatin and 5-methoxyisatin provide a clear picture of how different substituents influence the properties of the isatin core.
-
Electronic Effects: The bromine atom at the 6-position is an electron-withdrawing group, which generally leads to a downfield shift of the aromatic protons in the ¹H NMR spectrum compared to the unsubstituted isatin. Conversely, the methoxy group at the 5-position is electron-donating, causing an upfield shift of the aromatic protons. For 6-bromo-5-methoxyindoline-2,3-dione, a combination of these effects will be observed, leading to a unique spectral fingerprint.
-
Synthetic Considerations: The Sandmeyer synthesis is a robust method for accessing substituted isatins. The nature of the substituent on the starting aniline can affect the reaction yield and the ease of purification. For the synthesis of 6-bromo-5-methoxyindoline-2,3-dione, the starting material would be 3-bromo-4-methoxyaniline. The electronic properties of this starting material will influence the reactivity and potentially the regioselectivity of the cyclization step.
-
Biological Activity Implications: The type and position of substituents on the isatin ring are critical for its biological activity. Halogen atoms, like bromine, can enhance binding to protein targets through halogen bonding and increase lipophilicity, which can improve cell permeability. Methoxy groups can also influence binding and metabolic stability. The combination of a bromo and a methoxy group in 6-bromo-5-methoxyindoline-2,3-dione presents an interesting substitution pattern for exploring novel biological activities.
Conclusion and Future Directions
This comparative guide has provided a detailed analysis of the experimental data for 6-bromoisatin and 5-methoxyisatin as a foundation for understanding the properties of 6-bromo-5-methoxyindoline-2,3-dione. The presented spectroscopic data and synthetic protocols offer a valuable resource for researchers working on the design and synthesis of novel isatin-based compounds.
The predicted analytical data for 6-bromo-5-methoxyindoline-2,3-dione, based on the comparative analysis of its constituent analogs, provides a strong starting point for its synthesis and characterization. Future work should focus on the successful synthesis of this target molecule and the experimental verification of its spectroscopic properties. Subsequent biological screening of this and other polysubstituted isatin derivatives will be crucial in unlocking their full therapeutic potential.
References
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PubChem. (n.d.). 1H-Indole-2,3-dione, 6-bromo-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 5-Methoxyisatin. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (2022). Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. Retrieved January 27, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 27, 2026, from [Link]
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PubChemLite. (n.d.). 6-bromoisatin (C8H4BrNO2). Retrieved January 27, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 27, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 27, 2026, from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). IR spectrum of 6-Bromo-2-(4'-cyano phenyl)-1, 3-dihydroquinoline-4-one (6a). Retrieved January 27, 2026, from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Sandmeyer Isatin Synthesis. Cambridge University Press. Retrieved January 27, 2026, from [Link]
- Jarosh, M. W., & Zificsak, C. A. (2012). Synthesis of Substituted Isatins. ACS medicinal chemistry letters, 3(4), 329–331.
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International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. Retrieved January 27, 2026, from [Link]
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A Comparative Guide to the Efficacy of 6-Bromo-5-methoxyindoline-2,3-dione and Structurally Related Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of 6-bromo-5-methoxyindoline-2,3-dione, a member of the promising isatin class of compounds, in the context of anticancer research. While direct, extensive peer-reviewed studies on this specific molecule are emerging, a robust body of evidence for structurally similar isatin derivatives allows for a detailed comparative evaluation. This document synthesizes available data to illuminate the compound's potential efficacy, explores the underlying mechanisms of action, and provides detailed experimental protocols for in vitro assessment.
Introduction: The Isatin Scaffold in Oncology
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1] Its derivatives have shown particular promise as anticancer agents, with some compounds entering preclinical and clinical trials.[2] The isatin core can be readily modified at various positions, leading to a diverse library of molecules with enhanced and selective cytotoxicity against tumor cells. These modifications, particularly substitutions on the aromatic ring, have been shown to significantly influence the compound's therapeutic properties.
This guide focuses on 6-bromo-5-methoxyindoline-2,3-dione, a derivative with substitutions at the 5 and 6 positions, which are known to be critical for cytotoxic activity. By examining the efficacy of its close analogs, we can infer the potential of this specific compound and guide future research directions.
Comparative Efficacy of Substituted Isatins
The anticancer activity of isatin derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for several key isatin derivatives, providing a comparative view of their potency. This data allows for an initial assessment of the structure-activity relationship (SAR) within this class of compounds.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromoisatin | 6-Bromo | HT29 (Colon) | 223 | [1] |
| 5-Methoxyisatin Derivative | 5-Methoxy | A431 (Skin) | 0.9 | [2] |
| 5,7-Dibromoisatin | 5,7-Dibromo | U937 (Leukemia) | <10 | [3] |
| 5,6,7-Tribromoisatin | 5,6,7-Tribromo | U937 (Leukemia) | <10 | [3] |
| Isatin-Coumarin Hybrid | Triazole-tethered | Prostate & Breast | ~1-5 | [4] |
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table highlights several key trends:
-
Halogenation: The presence of bromine atoms on the isatin ring is consistently associated with enhanced cytotoxic activity. The di- and tri-brominated isatins, for instance, exhibit potent activity in the low micromolar range.[3]
-
Methoxy Group: The 5-methoxy substitution, as seen in the highly potent derivative against the A431 cell line, suggests that this electron-donating group can significantly enhance anticancer efficacy.[2]
-
Hybrid Molecules: The creation of hybrid molecules, such as the isatin-coumarin conjugate, demonstrates a promising strategy for increasing potency and potentially overcoming multidrug resistance.[4]
Based on these observations, it is reasonable to hypothesize that 6-bromo-5-methoxyindoline-2,3-dione , combining a bromine atom and a methoxy group at strategic positions, would exhibit significant anticancer activity. The synergistic effect of these two functional groups could lead to a highly potent compound worthy of further investigation.
Mechanism of Action: Targeting Key Oncogenic Pathways
Isatin derivatives exert their anticancer effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis and the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Induction of Apoptosis
A common mechanism of action for isatin-based compounds is the induction of programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the key executioners of apoptosis. For instance, 5,6,7-tribromoisatin has been shown to activate effector caspases 3 and 7 in a dose-dependent manner.[3]
Kinase Inhibition
Many isatin derivatives function as potent inhibitors of various protein kinases, which are often dysregulated in cancer. By blocking the activity of these kinases, isatins can disrupt the signaling pathways that drive tumor growth and progression.
Key kinase targets for isatin derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Isatin-based compounds, including the FDA-approved drug Sunitinib, are known to inhibit RTKs such as VEGFR and EGFR.[2][4] This inhibition disrupts downstream signaling pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cancer cell survival and proliferation.[4]
-
Cyclin-Dependent Kinases (CDKs): Brominated isatin derivatives have been found to target CDK2, a key regulator of the cell cycle.[4] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from dividing.
The following diagram illustrates the key signaling pathways targeted by isatin derivatives:
Caption: Signaling pathways targeted by isatin derivatives.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the in vitro assessment of the cytotoxic effects of 6-bromo-5-methoxyindoline-2,3-dione and other isatin derivatives.
Synthesis of Substituted Isatins
General Procedure (Sandmeyer Isatin Synthesis):
-
Starting Material: Begin with the appropriately substituted aniline. For 6-bromo-5-methoxyindoline-2,3-dione, the starting material would be 3-bromo-4-methoxyaniline.
-
Diazotization: The aniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
-
Reaction with Chloral Hydrate and Hydroxylamine: The diazonium salt is then reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.
-
Cyclization: The intermediate is cyclized in the presence of a strong acid, typically concentrated sulfuric acid, with gentle heating to yield the desired isatin derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 6-bromo-5-methoxyindoline-2,3-dione) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that 6-bromo-5-methoxyindoline-2,3-dione holds significant potential as an anticancer agent. The combination of a bromo and a methoxy group on the isatin scaffold is a promising strategy for enhancing cytotoxic activity.
Future research should focus on:
-
Synthesis and Characterization: The development of a reliable and scalable synthesis for 6-bromo-5-methoxyindoline-2,3-dione is a critical first step.
-
In Vitro Efficacy Screening: A comprehensive in vitro evaluation of the compound against a broad panel of cancer cell lines is necessary to determine its potency and selectivity.
-
Mechanism of Action Studies: Detailed studies are needed to elucidate the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to assess the compound's efficacy and safety in a more complex biological system.
The exploration of 6-bromo-5-methoxyindoline-2,3-dione and other novel isatin derivatives represents a compelling avenue for the discovery of next-generation anticancer therapeutics.
References
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. [Link]
-
5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. PubMed Central. [Link]
-
6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model. National Institutes of Health. [Link]
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. [Link]
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Isatin derivatives with activity against apoptosis-resistant cancer cells. PubMed Central. [Link]
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In vitro cytotoxicity evaluation of some substituted isatin derivatives. PubMed. [Link]
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A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of potent D-amino acid oxidase (DAO) inhibitors. ScienceDirect. [Link]
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Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI. [Link]
-
Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Publishing. [Link]
-
Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups. Thieme Connect. [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. [Link]
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A Researcher's Guide to the Safe Disposal of 6-bromo-5-methoxyindoline-2,3-dione
The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-bromo-5-methoxyindoline-2,3-dione, a substituted isatin analog frequently utilized by researchers and drug development professionals. As a brominated heterocyclic compound, it requires specific handling procedures that differ significantly from non-halogenated organic waste. This document is designed to build on your existing safety knowledge, providing both procedural clarity and the scientific rationale behind each recommendation.
Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile for 6-bromo-5-methoxyindoline-2,3-dione
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|---|---|---|---|---|
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2] | P264, P280, P302+P352 |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] | P280, P305+P351+P338 |
| Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] | P261, P271, P304+P340 |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[3][4] | P270, P301+P312, P330 |
This profile is inferred from related compounds and should be treated as a minimum standard. Always consult your institution's chemical safety officer.
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical distinction for waste disposal, as mixing halogenated and non-halogenated waste streams is often prohibited and significantly increases disposal costs.[5][6]
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling 6-bromo-5-methoxyindoline-2,3-dione in any form (solid, in solution, or as waste).
-
Eye Protection : Use safety goggles with side shields or a face shield.[7] Standard safety glasses are insufficient.
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to standards like EN 374.[7] Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for the specific solvents in use.
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[1][2] If weighing outside a hood is unavoidable, a respirator with an appropriate particulate filter may be necessary.
Spill Management Protocol
Accidental spills must be managed promptly and safely. The primary goal is to contain the spill and decontaminate the area without creating additional hazards.
Step-by-Step Spill Cleanup:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Restrict access to the spill area.
-
Don Appropriate PPE : Before cleaning, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Avoid raising dust.[8]
-
For Solution Spills : Cover with an appropriate chemical absorbent pad or material.
-
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[8] Do not use a standard brush and dustpan that will be returned to general use.
-
Decontaminate the Area : Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident : Follow your institution's protocol for reporting chemical spills.
Core Disposal Protocol for 6-bromo-5-methoxyindoline-2,3-dione
Disposal must be treated as a multi-step process that begins at the point of waste generation. Under no circumstances should this chemical or its solutions be poured down the drain .[1][9]
Step 1: Waste Segregation
The foundational principle of chemical waste management is segregation. Due to its bromine content, all waste containing 6-bromo-5-methoxyindoline-2,3-dione must be collected in a dedicated "Halogenated Organic Waste" container.[5][6][10]
-
Causality : Halogenated wastes require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans. Mixing them with non-halogenated solvents complicates this process and violates regulatory standards.[6]
Step 2: Waste Collection and Labeling
-
Select the Correct Container : Use a chemically compatible container with a secure, vapor-tight lid.[5] For liquid waste, secondary containment is recommended to mitigate leaks.[10]
-
Immediate Labeling : As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste.[5][6] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: On-Site Accumulation and Removal
Laboratory waste is typically managed through a two-tier system as defined by the U.S. Environmental Protection Agency (EPA) and similar international bodies.[11][12]
-
Satellite Accumulation Area (SAA) : This is the designated area in your lab where waste is initially collected.[11] Containers must be kept at or near the point of generation.
-
Central Accumulation Area (CAA) : Once a container is full, it is moved to a central, managed facility within your institution. From here, a licensed hazardous waste contractor will transport it for final disposal.[11][13]
You must coordinate with your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your full waste containers. They are responsible for ensuring the final disposal complies with all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14]
Workflow for Proper Disposal
The following diagram outlines the decision-making process for handling and disposing of 6-bromo-5-methoxyindoline-2,3-dione waste.
Caption: Decision workflow from waste generation to final disposal.
Decontamination of Empty Containers
Empty containers that once held 6-bromo-5-methoxyindoline-2,3-dione must also be managed properly.
-
Triple Rinsing : An empty container can be disposed of as regular, non-hazardous glass or plastic waste only after it has been triple-rinsed.[15]
-
Rinsate Disposal : The rinsate (the liquid from rinsing) from the first rinse must be collected and disposed of as halogenated organic hazardous waste. Subsequent rinsates may be managed similarly, depending on local regulations.
-
Label Defacing : Completely remove or deface the original chemical label before placing the cleaned container in the appropriate recycling bin.[15]
-
When to Treat the Container as Waste : If the container cannot be safely cleaned (e.g., it contains a significant, non-removable residue), it must be disposed of as hazardous waste itself.[15]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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- Braun Research Group. (n.d.).
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- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Isatin.
- CymitQuimica. (n.d.).
- Fisher Scientific. (2025, December 18).
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- MEDQOR. (n.d.).
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- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
